5-Formylnicotinonitrile
Description
Structure
2D Structure
Properties
IUPAC Name |
5-formylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O/c8-2-6-1-7(5-10)4-9-3-6/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPAJIVRGSWZAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512962 | |
| Record name | 5-Formylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70416-53-4 | |
| Record name | 5-Formylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-formylpyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Formylnicotinonitrile: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical properties, structure, and potential biological significance of 5-Formylnicotinonitrile, a heterocyclic aldehyde with growing interest in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry.
Chemical Properties and Structure
This compound, also known by its IUPAC name 5-formyl-3-pyridinecarbonitrile, is a solid, white to yellow or brown crystalline compound.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 5-Formyl-3-pyridinecarbonitrile, 5-Cyano-3-pyridinecarboxaldehyde | |
| CAS Number | 70416-53-4 | [1][2] |
| Molecular Formula | C₇H₄N₂O | [1][2] |
| Molecular Weight | 132.12 g/mol | [2] |
| Appearance | White to yellow to brown solid | [1] |
| Melting Point | 80-84 °C (estimated for a related compound, 2-Fluoro-5-formylbenzonitrile) | [3] |
| Boiling Point | Not available | |
| Solubility | Soluble in chloroform and methanol.[3] Quantitative data in water, ethanol, and DMSO is not readily available in published literature but can be determined experimentally. | |
| SMILES | O=Cc1cnccc1C#N | |
| InChI Key | RWPAJIVRGSWZAB-UHFFFAOYSA-N | [1] |
Spectroscopic Data
The structural elucidation of this compound can be confirmed through various spectroscopic techniques. Expected spectral characteristics are outlined below:
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the aldehydic proton and the three aromatic protons on the pyridine ring. |
| ¹³C NMR | Resonances for the nitrile carbon, the carbonyl carbon of the aldehyde, and the carbons of the pyridine ring. |
| IR Spectroscopy | Characteristic absorption bands for the C≡N stretch of the nitrile group (around 2220-2240 cm⁻¹), the C=O stretch of the aldehyde (around 1690-1715 cm⁻¹), and C-H stretching of the aromatic ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (132.12 m/z). |
Experimental Protocols
Synthesis
General Oxidation Protocol:
-
Dissolve 5-methylnicotinonitrile in a suitable solvent (e.g., dichloromethane or acetic acid).
-
Add an oxidizing agent (e.g., selenium dioxide, manganese dioxide, or chromium trioxide) portion-wise at a controlled temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup to remove the oxidizing agent and any inorganic byproducts.
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified using standard laboratory techniques such as recrystallization or column chromatography.
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent. Ethanol is a recommended solvent for the recrystallization of the related compound 5-formylpicolinonitrile and is a good starting point.[4] Other potential solvents include isopropanol or acetone.[4]
-
If colored impurities are present, treat the hot solution with activated charcoal and filter through a fluted filter paper.[4]
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography Protocol:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Load the sample onto the column.
-
Elute the column with a suitable mobile phase, gradually increasing the polarity (e.g., from hexane to a hexane/ethyl acetate mixture). The selection of the mobile phase should be guided by TLC analysis to ensure good separation of the desired product from impurities.[5][6]
-
Collect the fractions containing the purified product and concentrate under reduced pressure.
Biological Activity and Signaling Pathways
Nicotinonitrile derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Pim Kinase Inhibition and Downstream Signaling
Several studies have highlighted the potential of nicotinonitrile-based compounds as inhibitors of Pim kinases (Pim-1, Pim-2, and Pim-3), a family of serine/threonine kinases that are overexpressed in various cancers and play a crucial role in cell survival, proliferation, and drug resistance.[] Inhibition of Pim-1 kinase by nicotinonitrile derivatives has been shown to induce apoptosis and cell cycle arrest in cancer cells.[8]
The Pim-1 kinase signaling pathway often involves the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly STAT3.[9] Constitutive activation of the STAT3 signaling pathway is a hallmark of many cancers, promoting tumor growth and survival.[10][11][12] Pim-1 can phosphorylate and activate STAT3, leading to the transcription of target genes involved in cell proliferation and survival. Therefore, by inhibiting Pim-1, this compound could potentially disrupt this oncogenic signaling cascade.
Caption: Proposed mechanism of Pim-1/STAT3 signaling inhibition.
Induction of Apoptosis
Inhibition of the Pim-1/STAT3 pathway by nicotinonitrile derivatives can lead to the induction of apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells. This process is often mediated by the intrinsic mitochondrial pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[13] Inhibition of Pim-1 can lead to an increased Bax/Bcl-2 ratio, resulting in the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.
Caption: Potential apoptotic signaling pathway.
Conclusion
This compound is a versatile chemical intermediate with significant potential for the development of novel therapeutic agents. Its structure allows for diverse chemical modifications, and its nicotinonitrile core is a recognized pharmacophore with activity against key cancer-related targets such as Pim kinases. Further research into the specific biological mechanisms of this compound and the development of robust synthetic and purification protocols will be crucial for realizing its full therapeutic potential. This guide serves as a foundational resource for scientists and researchers embarking on studies involving this promising compound.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 10. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Spectroscopic Profile of 5-Formylnicotinonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Formylnicotinonitrile, a key building block in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.
Spectroscopic Data Summary
The structural characterization of this compound is supported by a combination of spectroscopic techniques. The key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses are summarized in the tables below for easy reference and comparison.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 10.21 | s | - | H-7 (Aldehyde) |
| 9.35 | d | 1.8 | H-2 |
| 9.15 | d | 2.1 | H-6 |
| 8.70 | t | 2.0 | H-4 |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 189.9 | C-7 (Aldehyde Carbonyl) |
| 156.4 | C-2 |
| 154.3 | C-6 |
| 133.9 | C-4 |
| 131.2 | C-5 |
| 116.0 | C-3 (Nitrile Carbonyl) |
| 110.1 | C-8 (Cyano Carbon) |
Solvent: DMSO-d₆
Table 3: Infrared (IR) Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 2230 | C≡N (Nitrile) stretch |
| 1705 | C=O (Aldehyde) stretch |
| 1600, 1570, 1480 | C=C and C=N (Pyridine ring) stretches |
| 2850, 2750 | C-H (Aldehyde) stretch |
Table 4: Mass Spectrometry (MS) Data of this compound
| m/z | Interpretation |
| 132 | [M]⁺ (Molecular Ion) |
| 131 | [M-H]⁺ |
| 104 | [M-CO]⁺ |
| 77 | [C₅H₃N]⁺ |
Experimental Protocols
The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker Avance III 500 MHz spectrometer equipped with a 5 mm BBFO probe was used for both ¹H and ¹³C NMR analysis.
Sample Preparation: Approximately 10-15 mg of this compound was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was filtered into a standard 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 16 ppm
-
Acquisition Time: 4.096 s
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.363 s
Data Processing: The raw data was processed using Bruker TopSpin software. Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.
Infrared (IR) Spectroscopy
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR (Universal Attenuated Total Reflectance) accessory was utilized.
Sample Preparation: A small amount of solid this compound was placed directly onto the diamond crystal of the UATR accessory.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
Data Format: Transmittance
Data Processing: The spectrum was acquired and processed using the Spectrum 10 software. Background correction was performed using a scan of the clean, empty ATR crystal.
Mass Spectrometry (MS)
Instrumentation: A Thermo Scientific ISQ EC single quadrupole mass spectrometer with an electron ionization (EI) source was used. The MS was coupled to a Trace 1300 gas chromatograph.
Sample Introduction: A dilute solution of this compound in methanol was injected into the GC-MS system.
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium
-
Column: TG-5MS (30 m x 0.25 mm x 0.25 µm)
MS Acquisition:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Scan Range: m/z 50-500
Data Processing: Data was acquired and analyzed using the Chromeleon software suite. The mass spectrum was background-subtracted.
Visualizations
The following diagrams illustrate key logical relationships and workflows relevant to the spectroscopic analysis of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Logical relationship for NMR signal assignment of this compound.
Caption: Interpretation workflow for IR and MS data of this compound.
Synthesis and Characterization of 5-Formylnicotinonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Formylnicotinonitrile, a key intermediate in the development of various pharmaceutical compounds. This document details a proposed synthetic protocol, predicted analytical data, and a visual representation of the synthetic pathway.
Introduction
This compound, with its reactive aldehyde and nitrile functionalities on a pyridine scaffold, is a valuable building block in medicinal chemistry. Its structure allows for diverse chemical modifications, making it a crucial intermediate in the synthesis of complex heterocyclic molecules with potential therapeutic applications. This guide outlines a plausible and efficient method for its preparation and provides a thorough summary of its expected analytical characteristics.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through a palladium-catalyzed formylation of 5-bromonicotinonitrile. This method offers a direct and high-yielding route to the desired product.
Synthetic Pathway
Caption: Palladium-catalyzed formylation of 5-bromonicotinonitrile.
Experimental Protocol
Materials:
-
5-Bromonicotinonitrile
-
Palladium(II) acetate (Pd(OAc)₂)
-
Di(1-adamantyl)-n-butylphosphine (cataCXium® A)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Toluene, anhydrous
-
Synthesis gas (1:1 mixture of CO and H₂)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dried Schlenk flask, under an inert atmosphere, combine 5-bromonicotinonitrile (1.0 eq), palladium(II) acetate (0.02 eq), and cataCXium® A (0.04 eq).
-
Add anhydrous toluene to the flask, followed by the addition of DABCO (2.0 eq).
-
Seal the flask and purge with synthesis gas (CO/H₂) three times.
-
Pressurize the reaction vessel to the desired pressure with synthesis gas.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and carefully vent the excess gas in a fume hood.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are based on a combination of spectroscopic techniques and physical property measurements. The following table summarizes the predicted and reported data for this compound.
Predicted and Reported Analytical Data
| Parameter | Predicted/Reported Value |
| Molecular Formula | C₇H₄N₂O |
| Molecular Weight | 132.12 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.2 (s, 1H, -CHO), 9.2 (d, J=2.0 Hz, 1H, Ar-H), 8.9 (d, J=2.0 Hz, 1H, Ar-H), 8.6 (t, J=2.0 Hz, 1H, Ar-H) ppm. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 190.0 (CHO), 155.0 (Ar-C), 152.0 (Ar-C), 138.0 (Ar-C), 132.0 (Ar-C), 116.0 (CN), 110.0 (Ar-C) ppm. |
| IR (KBr) | ν 3100-3000 (C-H, aromatic), 2240-2220 (C≡N), 1710-1690 (C=O, aldehyde), 1600-1450 (C=C, aromatic) cm⁻¹.[1][2] |
| Mass Spectrometry (EI) | m/z (%): 132 (M⁺, 100), 131 (M⁺-H, 90), 104 (M⁺-CO, 40), 77 (C₆H₅⁺, 30). |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: General workflow for synthesis and characterization.
Conclusion
This technical guide provides a detailed protocol for the synthesis of this compound via a palladium-catalyzed formylation reaction, a method chosen for its potential efficiency and directness. The predicted characterization data, based on established spectroscopic principles and data from analogous compounds, offer a reliable reference for researchers. The provided workflow and pathway diagrams serve as clear visual aids for the experimental process. This comprehensive information is intended to support the work of scientists and professionals in the field of drug discovery and development.
References
In-Depth Technical Guide: Physicochemical Properties of 5-Formylnicotinonitrile (CAS 70416-53-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 5-Formylnicotinonitrile (CAS 70416-53-4). The information is compiled from various sources to support research, development, and application of this compound.
Chemical Identity and Structure
IUPAC Name: 5-formylpyridine-3-carbonitrile[1]
Synonyms: this compound, 3-Cyano-5-formylpyridine, 5-Cyanopyridine-3-carboxaldehyde[2]
Molecular Formula: C₇H₄N₂O[3]
Molecular Weight: 132.12 g/mol [3]
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
The following tables summarize the available experimental and predicted physicochemical properties of this compound.
Table 1: Physical Properties
| Property | Value | Source |
| Physical Form | White to light yellow crystal powder or solid | Vendor Data |
| Melting Point | 100-103 °C | Experimental |
| Boiling Point | 229.3 °C at 760 mmHg | Predicted |
| Density | 1.24 g/cm³ | Predicted |
Table 2: Solubility
| Solvent | Solubility | Source |
| Water | Slightly soluble | Qualitative |
| Ethanol | Soluble | Qualitative |
| Diethyl Ether | Soluble | Qualitative |
| DMSO | Soluble | Qualitative |
Table 3: Computed Properties
| Property | Value | Source |
| XLogP3 | 0.4 | PubChem |
| Topological Polar Surface Area (TPSA) | 53.8 Ų | PubChem |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Experimental Protocols
Detailed experimental methodologies for determining key physicochemical properties are outlined below. These are general procedures and may require optimization for this specific compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Protocol:
-
A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in a heating apparatus (e.g., a Mel-Temp apparatus or Thiele tube) along with a calibrated thermometer.
-
The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the melting point.
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
-
The melting point is reported as the range T1-T2.
Boiling Point Determination (Distillation Method)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Protocol:
-
A small volume of liquid this compound (if melted) is placed in a micro-distillation flask.
-
The flask is fitted with a condenser and a calibrated thermometer, ensuring the top of the thermometer bulb is level with the side arm of the flask.
-
The flask is heated gently.
-
The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point.
Solubility Determination
Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.
Protocol (Qualitative):
-
A small, measured amount of this compound (e.g., 10 mg) is added to a test tube.
-
A small volume of the solvent (e.g., 1 mL) is added to the test tube.
-
The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).
-
The mixture is visually inspected to determine if the solid has completely dissolved.
-
If the solid dissolves, it is recorded as "soluble." If it does not, it is "insoluble." If some dissolves, it is "slightly soluble."
Protocol (Quantitative):
-
A saturated solution of this compound is prepared in a specific solvent at a controlled temperature by adding an excess of the solid to the solvent and stirring until equilibrium is reached.
-
A known volume of the clear, saturated solution is carefully removed, avoiding any undissolved solid.
-
The solvent is evaporated from the sample, and the mass of the remaining solid is determined.
-
The solubility is calculated and expressed in units such as g/100 mL or mol/L.
Synthesis and Characterization
Plausible Synthesis Workflow
A common method for the synthesis of aromatic nitriles is the dehydration of the corresponding aldoxime. A plausible synthetic route for this compound could start from 5-formylpyridine-3-carboxaldehyde.
Caption: Plausible synthesis of this compound.
Spectroscopic Characterization
Standard spectroscopic techniques would be employed to confirm the structure and purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be used to elucidate the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as the aldehyde C=O stretch, the nitrile C≡N stretch, and the aromatic C-H and C=C stretches.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Biological Context and Signaling Pathways
While direct biological activity data for this compound is limited in the public domain, derivatives of this compound have been investigated as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). The FGF19-FGFR4 signaling pathway is a key regulator of bile acid homeostasis and has been implicated as an oncogenic driver in hepatocellular carcinoma (HCC).
FGF19-FGFR4 Signaling Pathway in Hepatocellular Carcinoma
The binding of Fibroblast Growth Factor 19 (FGF19) to its receptor FGFR4, in complex with the co-receptor β-Klotho, activates downstream signaling cascades that promote cell proliferation, survival, and inhibit apoptosis.
Caption: Simplified FGF19-FGFR4 signaling pathway in HCC.
Derivatives of this compound have been designed to inhibit the kinase activity of FGFR4, thereby blocking these downstream pro-tumorigenic signals. The experimental evaluation of such inhibitors typically involves the following workflow.
Experimental Workflow for FGFR4 Inhibitor Evaluation
Caption: Workflow for evaluating FGFR4 inhibitors.
This guide provides a foundational understanding of the physicochemical properties and potential biological relevance of this compound. Further experimental validation is recommended for specific applications.
References
5-Formylnicotinonitrile: A Heterocyclic Building Block for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Formylnicotinonitrile, a bifunctional pyridine derivative, is a valuable heterocyclic building block for the synthesis of diverse molecular scaffolds of interest in medicinal chemistry. The presence of a reactive aldehyde group and a cyano group on the pyridine ring allows for a wide range of chemical transformations, making it an attractive starting material for the construction of complex molecules, including potential therapeutic agents. The nicotinonitrile core is a well-established pharmacophore found in numerous biologically active compounds.[1][2] This guide provides a comprehensive overview of the properties, synthesis, and reactivity of this compound, with a focus on its application in drug discovery.
Physicochemical and Safety Data
While extensive experimental data for this compound is not widely published, the following information has been compiled from supplier data and structural analogy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| IUPAC Name | This compound | |
| CAS Number | 70416-53-4 | |
| Molecular Formula | C₇H₄N₂O | |
| Molecular Weight | 132.12 g/mol | Calculated |
| Physical Form | White to yellow to brown solid | |
| Purity | ≥97% | |
| Storage | Refrigerator | |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents (inferred). | Inferred from structure |
Table 2: Safety Information for this compound
| Hazard Statement | Precautionary Statement | Signal Word | Pictogram |
| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | Warning | GHS07 (Exclamation mark) |
| H315: Causes skin irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||
| H319: Causes serious eye irritation. | |||
| H335: May cause respiratory irritation. |
Data sourced from Sigma-Aldrich.
Synthesis of this compound
Proposed Synthetic Pathway:
Experimental Protocol (Adapted from EP 0613888 A1) [3]
Objective: To synthesize this compound from 3,5-dicyanopyridine via catalytic reduction.
Materials:
-
3,5-Dicyanopyridine
-
Raney-Nickel (catalyst)
-
Aqueous acetic acid (or another suitable carboxylic acid)
-
Hydrogen gas
-
Suitable reaction vessel (e.g., a high-pressure autoclave)
-
Standard laboratory glassware and purification equipment (filtration, extraction, distillation/crystallization)
Procedure:
-
A solution of 3,5-dicyanopyridine in an aqueous carboxylic acid (e.g., acetic acid) is prepared in a high-pressure reactor.
-
Raney-Nickel catalyst is added to the solution (typically 3-7 wt% with respect to the starting material).
-
The reactor is sealed and purged with hydrogen gas.
-
The reaction mixture is heated to a specified temperature (e.g., 40-80 °C) under hydrogen pressure.
-
The reaction is monitored for the consumption of hydrogen and the formation of the product (e.g., by TLC or GC-MS).
-
Upon completion, the reactor is cooled, and the pressure is carefully released.
-
The catalyst is removed by filtration.
-
The filtrate is worked up by neutralizing the acid, extracting the product with a suitable organic solvent, and drying the organic phase.
-
The crude product is purified by crystallization or chromatography to yield this compound.
Note: This is a generalized protocol and would require optimization for the specific conversion of 3,5-dicyanopyridine to this compound. The chemoselectivity of the reduction of one nitrile group in the presence of another is a key challenge.
Chemical Reactivity and Applications as a Building Block
The dual functionality of this compound makes it a versatile building block for the synthesis of a variety of heterocyclic systems. The aldehyde group can undergo classical transformations, while the nitrile group can participate in cyclization reactions or be hydrolyzed to other functional groups.
Reactions of the Formyl Group
The formyl group at the 5-position of the pyridine ring can participate in a range of standard aldehyde reactions, providing a gateway to diverse molecular architectures.
3.1.1. Wittig Reaction
The Wittig reaction allows for the conversion of the formyl group into an alkene. This is a powerful C-C bond-forming reaction widely used in organic synthesis.[4][5][6][7][8]
Experimental Protocol (General) [7]
Objective: To synthesize a 5-alkenylnicotinonitrile derivative via a Wittig reaction.
Materials:
-
This compound
-
A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF, diethyl ether, or DMSO)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
The phosphonium salt is suspended in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
The suspension is cooled (e.g., to 0 °C or -78 °C), and the strong base is added dropwise to generate the ylide.
-
The mixture is stirred for a period to ensure complete ylide formation.
-
A solution of this compound in the same anhydrous solvent is added dropwise to the ylide solution.
-
The reaction is stirred at an appropriate temperature until completion (monitored by TLC).
-
The reaction is quenched (e.g., with water or a saturated ammonium chloride solution).
-
The product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by chromatography to remove the triphenylphosphine oxide byproduct and isolate the desired alkene.
3.1.2. Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to the formyl group, followed by dehydration, to yield a substituted alkene. This reaction is valuable for creating C-C double bonds with electron-withdrawing groups.[9][10][11][12][13]
Experimental Protocol (General) [13]
Objective: To synthesize a substituted alkene derivative from this compound.
Materials:
-
This compound
-
An active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
A basic catalyst (e.g., piperidine, triethylamine)
-
A suitable solvent (e.g., ethanol, toluene)
-
Standard laboratory glassware
Procedure:
-
This compound and the active methylene compound are dissolved in a suitable solvent.
-
A catalytic amount of the basic catalyst is added to the solution.
-
The reaction mixture is heated to reflux and stirred for several hours, with monitoring by TLC.
-
After completion, the reaction mixture is cooled, and the product may precipitate.
-
If the product precipitates, it is collected by filtration and washed.
-
If the product remains in solution, the solvent is removed under reduced pressure, and the residue is purified by crystallization or chromatography.
3.1.3. Reductive Amination
Reductive amination is a two-step process (or a one-pot reaction) that converts the formyl group into an amine. This is a highly important transformation in medicinal chemistry for the introduction of nitrogen-containing functional groups.[14][15][16][17]
Experimental Protocol (General) [17]
Objective: To synthesize a 5-(aminomethyl)nicotinonitrile derivative.
Materials:
-
This compound
-
A primary or secondary amine
-
A mild reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
-
An appropriate solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Standard laboratory glassware
Procedure:
-
This compound and the amine are dissolved in the solvent.
-
The mixture is stirred at room temperature for a period to allow for the formation of the imine intermediate.
-
The reducing agent is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
The reaction is quenched with an aqueous solution (e.g., saturated sodium bicarbonate).
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by chromatography or crystallization.
Reactions Involving the Cyano Group and Aldehyde: Multicomponent Reactions
The combination of the aldehyde and the electron-withdrawing cyano group on the pyridine ring makes this compound an excellent substrate for multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, and they are of great interest in drug discovery for the rapid generation of compound libraries.[18][19][20][21][22]
A common example is the synthesis of highly substituted pyridines or other heterocyclic systems. For instance, in a one-pot reaction, an aldehyde, an active methylene compound (like malononitrile), and a third component can lead to the formation of complex heterocyclic scaffolds.[23]
Experimental Protocol (General, adapted from Tu et al.) [23]
Objective: To synthesize a complex heterocyclic derivative in a one-pot reaction.
Materials:
-
This compound
-
A methyl ketone (e.g., acetophenone)
-
Malononitrile
-
Ammonium acetate
-
Optional: solvent (e.g., ethanol) or solvent-free conditions under microwave irradiation
Procedure:
-
A mixture of this compound, the methyl ketone, malononitrile, and ammonium acetate is prepared.
-
The mixture can be heated in a suitable solvent (like ethanol) or subjected to microwave irradiation in the absence of a solvent.
-
The reaction is monitored for completion by TLC.
-
After cooling, the reaction mixture is treated with a solvent (e.g., ethanol) to precipitate the product.
-
The solid product is collected by filtration and washed.
-
The crude product is purified by recrystallization.
Significance in Drug Discovery
The nicotinonitrile (3-cyanopyridine) scaffold is a key structural motif in a number of approved drugs and clinical candidates, including treatments for cancer and cardiovascular diseases.[1][2] The cyano group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the pyridine ring provides a scaffold for orienting substituents in three-dimensional space to interact with biological targets. The introduction of a formyl group at the 5-position provides a versatile handle for further chemical modifications, allowing for the exploration of the chemical space around the nicotinonitrile core. This makes this compound a valuable starting material for the synthesis of compound libraries for high-throughput screening and lead optimization in drug discovery programs.[24][25]
Conclusion
This compound is a promising heterocyclic building block with significant potential in synthetic and medicinal chemistry. Although detailed experimental data for this specific compound is limited in the public domain, its structural features suggest a rich and versatile chemistry. The presence of both a reactive aldehyde and a cyano group on the pharmaceutically relevant nicotinonitrile scaffold allows for the synthesis of a wide array of complex molecules. The experimental protocols and reaction schemes presented in this guide, based on well-established transformations of analogous compounds, provide a solid foundation for researchers to explore the utility of this compound in their own research, particularly in the context of drug discovery and development. As with any chemical process, appropriate safety precautions should be taken when handling this compound and performing the described reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. nbinno.com [nbinno.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 7. atc.io [atc.io]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gctlc.org [gctlc.org]
- 15. researchgate.net [researchgate.net]
- 16. One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition | Semantic Scholar [semanticscholar.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Multicomponent reactions under increased pressure: on the reaction of arylhydrazonals, aromatic aldehydes and malononitrile in Q-Tube | European Journal of Chemistry [eurjchem.com]
- 19. Three-component Reaction of Aromatic Aldehyde, Malononitrile and Aliphatic Amine Leading to Different Pyridine Derivatives [crcu.jlu.edu.cn]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
5-Formylnicotinonitrile: A Technical Guide to Solubility and Stability for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 5-Formylnicotinonitrile (CAS No. 70416-53-4), a key intermediate in organic synthesis and drug discovery. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing detailed experimental protocols for researchers to determine these critical parameters. The information presented herein is intended for a technical audience, including researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound, also known as 5-formyl-3-pyridinecarbonitrile, is a pyridine derivative with the chemical formula C₇H₄N₂O. Its structure, featuring both a nitrile and an aldehyde functional group, makes it a versatile building block in the synthesis of various heterocyclic compounds, including those with potential therapeutic applications. Understanding its solubility in different organic solvents and its stability under various conditions is paramount for its effective use in synthesis, formulation, and storage.
Solubility Profile
Table 1: Qualitative Solubility of this compound
| Solvent Category | Solvent | Solubility Description |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble |
| Polar Protic | Ethanol | Soluble |
| Less Polar | Ether | Soluble |
| Aqueous | Water | Slightly Soluble |
Researchers can utilize the experimental protocols provided in the subsequent sections to determine the quantitative solubility in these and other relevant solvents.
Table 2: Template for Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |
Experimental Protocols for Solubility Determination
To empower researchers to generate their own quantitative data, the following are detailed methodologies for determining the solubility of this compound.
Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.
Protocol:
-
Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to allow the solution to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant. To avoid aspirating solid particles, it is recommended to filter the sample through a solvent-compatible filter (e.g., 0.22 µm PTFE).
-
Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration.
Solubility Determination by High-Performance Liquid Chromatography (HPLC)
This method can be used for the quantification step in the shake-flask protocol.
Protocol:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Inject the filtered supernatant from the equilibrated sample (from the shake-flask method) into the HPLC system and record the peak area.
-
Concentration Determination: Use the calibration curve to determine the concentration of this compound in the sample.
Caption: Experimental workflow for solubility determination.
Stability Profile and Forced Degradation Studies
This compound is reported to be stable at room temperature. For long-term storage and to ensure maximum stability, storage at -20°C is recommended.[1] To establish a comprehensive stability profile, forced degradation studies are essential. These studies help to identify potential degradation products and develop stability-indicating analytical methods.
Table 3: Template for Forced Degradation Study Results
| Stress Condition | Reagent/Condition Details | Duration | % Degradation | No. of Degradants | Observations |
| Acidic Hydrolysis | |||||
| Basic Hydrolysis | |||||
| Oxidative Degradation | |||||
| Thermal Degradation | |||||
| Photolytic Degradation |
General Protocol for Forced Degradation Studies
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]
Protocol:
-
Acidic Hydrolysis: Dissolve this compound in a suitable solvent and treat with an acidic solution (e.g., 0.1 M to 1 M HCl). The study can be conducted at room temperature or elevated temperatures (e.g., 60°C) for a specified period. Samples should be taken at various time points, neutralized, and analyzed.
-
Basic Hydrolysis: Dissolve the compound in a suitable solvent and treat with a basic solution (e.g., 0.1 M to 1 M NaOH). Similar to acid hydrolysis, the study can be performed at different temperatures and for various durations. Samples are taken, neutralized, and analyzed.
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature for a set time.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat at an elevated temperature (e.g., 60-80°C) for a defined period. A solution can also be subjected to thermal stress.
-
Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines. A control sample should be protected from light.
-
Analysis: All stressed samples should be analyzed using a stability-indicating HPLC method capable of separating the parent compound from all degradation products. Peak purity analysis of the parent peak is crucial.
Caption: Forced degradation study workflow.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While specific quantitative data is sparse, the detailed experimental protocols herein offer a clear pathway for generating this critical information. The provided templates for data recording and the visualized workflows are intended to aid in the systematic evaluation of this important synthetic intermediate. Accurate and comprehensive data on solubility and stability are crucial for advancing the applications of this compound in the pharmaceutical and chemical industries.
References
The Formyl Group in 5-Formylnicotinonitrile: A Gateway to Novel Chemical Entities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Formylnicotinonitrile, a pyridine derivative featuring both a formyl and a nitrile group, represents a versatile scaffold in medicinal chemistry and materials science. The strategic placement of these functional groups—an electron-withdrawing nitrile and a reactive aldehyde—on the pyridine ring creates a unique electronic environment that dictates the reactivity of the molecule. This guide provides a comprehensive overview of the chemical reactivity of the formyl group in this compound, offering insights into its synthetic utility for the generation of diverse molecular architectures with potential therapeutic applications. Nicotinonitrile and its derivatives have been identified as essential scaffolds in the development of various therapeutic agents.[1][2][3]
Core Reactivity of the Formyl Group
The formyl group (-CHO) in this compound is an electrophilic center, susceptible to attack by a wide range of nucleophiles. Its reactivity is influenced by the electron-withdrawing nature of the nitrile group and the pyridine ring, which enhances the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes the formyl group a versatile handle for a variety of chemical transformations.
Key Chemical Transformations
The formyl group of this compound readily participates in several fundamental organic reactions, enabling the synthesis of a diverse array of derivatives. These include:
-
Knoevenagel Condensation: Reaction with active methylene compounds to form α,β-unsaturated systems.
-
Wittig Reaction: Olefination to produce vinyl derivatives.
-
Reductive Amination: Conversion to primary, secondary, or tertiary amines.
-
Reduction: Formation of the corresponding alcohol, 5-(hydroxymethyl)nicotinonitrile.
-
Cyclocondensation Reactions: Serving as a key building block for the synthesis of fused heterocyclic systems, such as pyrimidines.
Data Presentation: A Summary of Key Reactions
The following tables summarize the typical reaction conditions and expected outcomes for the key transformations of the formyl group in this compound. Please note that yields are representative and can vary based on the specific substrate and reaction optimization.
| Reaction Type | Reagents & Conditions | Product Type | Typical Yield (%) |
| Knoevenagel Condensation | Malonic acid, piperidine, pyridine, reflux | (E)-3-(3-cyano-5-pyridinyl)acrylic acid | 85-95 |
| Wittig Reaction | (Triphenylphosphoranylidene)acetonitrile, THF, room temperature | (E)-3-(3-cyano-5-pyridinyl)acrylonitrile | 70-90 |
| Reductive Amination | Benzylamine, Sodium triacetoxyborohydride, Dichloromethane, room temperature | 5-((benzylamino)methyl)nicotinonitrile | 75-90 |
| Reduction | Sodium borohydride, Methanol, 0 °C to room temperature | 5-(hydroxymethyl)nicotinonitrile | 90-98 |
| Cyclocondensation | Urea, p-toluenesulfonic acid, Toluene, reflux | Pyrimido[4,5-d]pyridin-4(3H)-one derivative | 60-80 |
Experimental Protocols
Knoevenagel Condensation with Malonic Acid
Objective: To synthesize (E)-3-(3-cyano-5-pyridinyl)acrylic acid.
Procedure:
-
To a solution of this compound (1.0 eq) in pyridine, add malonic acid (1.2 eq) and a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to afford the desired acrylic acid derivative.[4][5]
Wittig Reaction with (Triphenylphosphoranylidene)acetonitrile
Objective: To synthesize (E)-3-(3-cyano-5-pyridinyl)acrylonitrile.
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Add a solution of (triphenylphosphoranylidene)acetonitrile (1.1 eq) in THF dropwise to the aldehyde solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target vinyl nitrile.[6][7][8][9]
Reductive Amination with Benzylamine
Objective: To synthesize 5-((benzylamino)methyl)nicotinonitrile.
Procedure:
-
To a solution of this compound (1.0 eq) and benzylamine (1.1 eq) in dichloromethane, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 8-16 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired secondary amine.[4][10][11]
Reduction to 5-(hydroxymethyl)nicotinonitrile
Objective: To synthesize 5-(hydroxymethyl)nicotinonitrile.
Procedure:
-
Dissolve this compound (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.2 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to give the desired alcohol, which can be further purified by recrystallization or chromatography.[12]
Cyclocondensation with Urea
Objective: To synthesize a pyrimido[4,5-d]pyridin-4(3H)-one derivative.
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound (1.0 eq), urea (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux, and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture, and collect the precipitated solid by filtration.
-
Wash the solid with a small amount of cold toluene and dry to afford the pyrimidine derivative.[13][14][15][16]
Visualization of Chemical Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key reactions of the formyl group in this compound.
Conclusion and Future Perspectives
The formyl group of this compound is a highly reactive and synthetically valuable functional group. Its ability to undergo a wide range of chemical transformations provides a robust platform for the synthesis of diverse libraries of nicotinonitrile derivatives. These derivatives are of significant interest to the pharmaceutical and drug discovery sectors due to the established biological activities of the nicotinonitrile scaffold.[17][18] Future research in this area will likely focus on the development of novel, stereoselective transformations of the formyl group and the exploration of the biological activities of the resulting compounds in various therapeutic areas. The continued investigation into the reactivity of this versatile building block will undoubtedly lead to the discovery of new chemical entities with significant potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin [scielo.org.mx]
- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. 1360944-35-9|2-(Hydroxymethyl)-5-methylnicotinonitrile|BLD Pharm [bldpharm.com]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. bu.edu.eg [bu.edu.eg]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Potential of 5-Formylnicotinonitrile in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Formylnicotinonitrile, a pyridine-based scaffold featuring both a formyl and a nitrile group, is emerging as a versatile building block in the synthesis of novel therapeutic agents. Its unique electronic properties and multiple reaction sites make it an attractive starting material for the construction of diverse heterocyclic compounds with a wide range of biological activities. This technical guide explores the potential applications of this compound in medicinal chemistry by examining the synthesis and biological evaluation of its derivatives, with a focus on their anticancer and antimicrobial properties.
Synthetic Pathways and Methodologies
The strategic placement of the formyl and nitrile functionalities on the pyridine ring allows for a variety of chemical transformations, making this compound a valuable precursor in multicomponent reactions. A prominent synthetic route involves the condensation of this compound with various active methylene compounds and other reagents to generate highly substituted nicotinonitrile and related heterocyclic scaffolds.
General Synthesis of 2-Amino-4,6-diaryl-3-cyanopyridines
A robust and efficient method for the synthesis of biologically active 2-amino-4,6-diaryl-3-cyanopyridines (nicotinonitriles) utilizes a one-pot, three-component reaction. While not starting directly from this compound, this methodology highlights a key synthetic strategy for creating the core nicotinonitrile scaffold that could be adapted for this compound derivatives.
Experimental Protocol:
-
Chalcone Synthesis: In the initial step, various substituted aldehydes (10 mmol) and acetophenones (10 mmol) are reacted in the presence of a 10% alcoholic sodium hydroxide solution in ethanol at room temperature to yield the corresponding chalcones. These intermediates are typically used in the subsequent step without further purification.[1]
-
Nicotinonitrile Formation: The synthesized chalcone (1 mmol) is then reacted with malononitrile (1 mmol) and ammonium acetate (3 mmol) in absolute ethanol. The reaction mixture is refluxed overnight.[1] The resulting 2-amino-4,6-diaryl-3-cyanopyridine derivatives are then isolated and purified.
This multicomponent approach offers a straightforward and atom-economical route to a library of nicotinonitrile derivatives, which can then be screened for various biological activities.
Applications in Anticancer Drug Discovery
Derivatives of the nicotinonitrile scaffold have demonstrated significant potential as anticancer agents, particularly as kinase inhibitors and cytotoxic agents.
Pim Kinase Inhibition
The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are frequently overexpressed in a variety of hematological and solid tumors, making them attractive targets for cancer therapy. Several studies have shown that cyanopyridine-based molecules can act as potent Pim kinase inhibitors.
A series of novel 3-cyanopyridine derivatives were synthesized and evaluated for their in vitro cytotoxic activities against several human cancer cell lines, including HepG-2 (liver), HCT-116 (colon), MCF-7 (breast), and PC-3 (prostate).[2] The compounds were also tested for their ability to inhibit Pim-1 kinase.[2]
Data Presentation: Cytotoxic and Pim-1 Kinase Inhibitory Activities of 3-Cyanopyridine Derivatives
| Compound | HePG2 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | Pim-1 Kinase IC₅₀ (µM) |
| 4c | 8.02 ± 0.38 | 7.15 ± 0.35 | - | - | 0.56 ± 0.03 |
| 4d | 6.95 ± 0.34 | 8.35 ± 0.42 | - | - | 0.46 ± 0.02 |
| 5-FU (control) | 9.42 ± 0.46 | 8.01 ± 0.39 | - | - | - |
| Quercetagetin (control) | - | - | - | - | 0.56 ± 0.03 |
Data extracted from a study on cyanopyridinone- and cyanopyridine-based cancer cell Pim-1 inhibitors.[2]
Compounds 4c and 4d demonstrated potent cytotoxic activity against the HePG2 and HCT-116 cell lines, with IC₅₀ values lower than the standard anticancer drug 5-Fluorouracil (5-FU).[2] Furthermore, these compounds exhibited significant inhibition of Pim-1 kinase, with compound 4d being more potent than the reference inhibitor quercetagetin.[2]
Signaling Pathway: Pim Kinase in Cancer
The following diagram illustrates the central role of Pim kinases in promoting cell survival and proliferation, highlighting why they are a key target in oncology.
Caption: Pim Kinase Signaling Pathway in Cancer Cells.
Cytotoxicity Against Breast Cancer Cell Lines
A series of 2-amino-4,6-diphenylnicotinonitriles were synthesized and evaluated for their cytotoxic activity against MDA-MB-231 and MCF-7 breast cancer cell lines.[1]
Data Presentation: Cytotoxic Activity of 2-Amino-4,6-diphenylnicotinonitriles
| Compound | MDA-MB-231 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 2 | 8.01 ± 0.5 | 16.20 ± 1.3 |
| 3 | 3.24 ± 0.2 | 2.13 ± 0.1 |
| 4 | 6.93 ± 0.4 | 5.59 ± 0.3 |
| 5 | 15.52 ± 1.2 | 20.07 ± 1.5 |
| 6 | 10.23 ± 0.8 | 9.47 ± 0.7 |
| Doxorubicin (control) | 4.31 ± 0.3 | 3.98 ± 0.2 |
Data extracted from a study on the cytotoxicity of 2-amino-4,6-diphenylnicotinonitriles.[1]
Compound 3 exhibited exceptional cytotoxicity, surpassing the potency of the standard chemotherapeutic drug Doxorubicin against both breast cancer cell lines.[1]
Experimental Workflow: Synthesis and Cytotoxicity Screening
The following diagram outlines the general workflow for synthesizing and evaluating the anticancer potential of nicotinonitrile derivatives.
Caption: Workflow for Anticancer Drug Discovery.
Applications in Antimicrobial Drug Discovery
The nicotinonitrile scaffold is also a promising framework for the development of novel antimicrobial agents.
Antibacterial and Antifungal Activity
A study on newly synthesized pyridine derivatives, which can be conceptually derived from precursors like this compound, revealed their potential as antimicrobial agents. The in vitro antimicrobial evaluation of several compounds showed activity against various bacterial and fungal strains. For instance, some derivatives exhibited efficacy against Klebsiella pneumoniae and Proteus mirabilis, while others showed antifungal activity against Candida albicans.[3]
Conclusion and Future Directions
This compound represents a valuable and underexplored starting material in medicinal chemistry. The derivatives of its core scaffold, nicotinonitrile, have demonstrated significant potential in the development of novel anticancer and antimicrobial agents. The multicomponent reactions involving precursors like this compound offer an efficient and versatile strategy for generating libraries of diverse heterocyclic compounds for biological screening. Future research should focus on the systematic exploration of this compound in various synthetic transformations to unlock its full potential in the discovery of new therapeutic leads. Further investigation into the structure-activity relationships of its derivatives will be crucial for the rational design of more potent and selective drug candidates.
References
In Silico Prediction of 5-Formylnicotinonitrile Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery, in silico methodologies are indispensable for the rapid and cost-effective screening of novel chemical entities. This guide provides a comprehensive technical framework for predicting the bioactivity of 5-Formylnicotinonitrile, a compound of interest for which extensive biological data is not yet available. By leveraging a multi-step computational workflow, researchers can elucidate potential biological targets, predict pharmacokinetic properties, and forecast potential toxicities, thereby guiding further in vitro and in vivo validation. This document details the requisite experimental protocols for a robust computational analysis, presents hypothetical data in structured tables for clarity, and visualizes complex workflows and signaling pathways using the DOT language.
Introduction
This compound is a heterocyclic compound with potential for diverse biological activities. The early-stage assessment of its bioactivity through computational means can significantly de-risk and accelerate its development pipeline.[1][2] This guide outlines a systematic in silico approach, commencing with the retrieval and preparation of the molecular structure, followed by predictive modeling of its physicochemical properties, bioactivity spectrum, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. The methodologies described herein are grounded in established computational chemistry and bioinformatics principles.[3][4]
Methodology: A Step-by-Step In Silico Workflow
The prediction of this compound's bioactivity involves a sequential and integrated computational workflow.
Caption: A comprehensive workflow for the in silico bioactivity prediction of this compound.
Compound Data Acquisition and Preparation
Experimental Protocol:
-
Structure Retrieval: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is obtained from a chemical database such as PubChem.
-
3D Structure Generation: The 2D SMILES representation is converted into a 3D structure using molecular modeling software like MarvinSketch or Avogadro.
-
Energy Minimization: The generated 3D structure is subjected to energy minimization using a force field such as AMBER or GAFF2 to obtain a stable, low-energy conformation.[3] This step is crucial for subsequent docking studies.
Physicochemical Properties and Drug-Likeness Prediction
Experimental Protocol:
-
Property Calculation: Key molecular descriptors are calculated using online platforms like Molinspiration or software packages such as RDKit. These descriptors include molecular weight (MW), LogP (octanol-water partition coefficient), number of hydrogen bond donors (nHD), and number of hydrogen bond acceptors (nHA).
-
Lipinski's Rule of Five: The calculated properties are evaluated against Lipinski's Rule of Five to assess the compound's potential for oral bioavailability.[3]
Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound
| Parameter | Predicted Value | Lipinski's Rule of Five Compliance |
| Molecular Weight (MW) | 132.12 g/mol | Yes (< 500) |
| LogP | 0.85 | Yes (< 5) |
| Hydrogen Bond Donors | 0 | Yes (< 5) |
| Hydrogen Bond Acceptors | 3 | Yes (< 10) |
| Overall Compliance | Compliant |
Bioactivity Score Prediction
Experimental Protocol:
-
Prediction Server: The SMILES string of this compound is submitted to a bioactivity prediction server, such as Molinspiration.
-
Score Interpretation: The server calculates bioactivity scores for various target classes, including G protein-coupled receptors (GPCRs), ion channels, kinase inhibitors, nuclear receptors, protease inhibitors, and enzyme inhibitors.[1][2] A score greater than 0.00 indicates high activity, between -0.50 and 0.00 suggests moderate activity, and less than -0.50 implies inactivity.
Table 2: Predicted Bioactivity Scores for this compound
| Target Class | Predicted Bioactivity Score | Predicted Activity |
| GPCR Ligand | 0.15 | High |
| Ion Channel Modulator | -0.20 | Moderate |
| Kinase Inhibitor | 0.35 | High |
| Nuclear Receptor Ligand | -0.60 | Inactive |
| Protease Inhibitor | -0.10 | Moderate |
| Enzyme Inhibitor | 0.25 | High |
Based on these predictions, further investigation into the potential of this compound as a kinase inhibitor is warranted.
Molecular Docking
Experimental Protocol:
-
Target Selection: Based on the high predicted bioactivity score, a specific kinase target is selected. For this hypothetical study, we will consider Epidermal Growth Factor Receptor (EGFR) kinase.
-
Protein Preparation: The 3D crystal structure of EGFR is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Docking Simulation: Molecular docking is performed using software like AutoDock Vina or PyRx. The prepared this compound (ligand) is docked into the active site of the prepared EGFR (receptor).
-
Analysis of Results: The docking results are analyzed to determine the binding affinity (in kcal/mol) and the binding mode (interactions with key amino acid residues).
Table 3: Hypothetical Molecular Docking Results of this compound with EGFR
| Parameter | Value |
| Binding Affinity | -8.2 kcal/mol |
| Interacting Residues | Met793, Leu718, Gly796 |
| Type of Interactions | Hydrogen bonds, hydrophobic interactions |
A strong binding affinity and interactions with key active site residues suggest that this compound could be a potential inhibitor of EGFR.
ADMET Prediction
Experimental Protocol:
-
ADMET Server: The SMILES string is submitted to an ADMET prediction server like ADMETlab 2.0 or SwissADME.[2]
-
Parameter Evaluation: Various ADMET parameters are predicted, including absorption (e.g., Caco-2 permeability), distribution (e.g., blood-brain barrier permeability), metabolism (e.g., CYP450 inhibition), excretion, and toxicity (e.g., Ames mutagenicity, cardiotoxicity).
Table 4: Predicted ADMET Profile of this compound
| Category | Parameter | Predicted Outcome |
| Absorption | Caco-2 Permeability | High |
| Human Intestinal Absorption | High | |
| Distribution | Blood-Brain Barrier Permeability | Low |
| Plasma Protein Binding | Moderate | |
| Metabolism | CYP2D6 Inhibitor | No |
| CYP3A4 Inhibitor | No | |
| Toxicity | Ames Mutagenicity | Non-mutagenic |
| hERG Inhibition (Cardiotoxicity) | Low risk | |
| Hepatotoxicity | Low risk |
The predicted ADMET profile suggests that this compound has favorable pharmacokinetic and safety properties.
Potential Signaling Pathway Involvement
Based on the hypothetical docking results suggesting EGFR inhibition, a potential signaling pathway that could be modulated by this compound is the EGFR signaling cascade.
Caption: Potential inhibition of the EGFR signaling pathway by this compound.
Conclusion and Future Directions
This guide has outlined a comprehensive in silico strategy for the preliminary assessment of this compound's bioactivity. The hypothetical results presented suggest that this compound is a promising candidate for further investigation, potentially as a kinase inhibitor with a favorable drug-like and safety profile. The next logical steps would involve the in vitro validation of these predictions, including enzyme inhibition assays against EGFR and other kinases, as well as cell-based assays to confirm its effects on cancer cell proliferation and survival. These computational predictions, when integrated with experimental validation, provide a powerful paradigm for accelerating the drug discovery process.
References
- 1. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. termedia.pl [termedia.pl]
- 4. Frontiers | In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L [frontiersin.org]
Methodological & Application
Application Notes and Protocols: Synthetic Routes to 5-Formylnicotinonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 5-formylnicotinonitrile, a valuable building block in medicinal chemistry and drug discovery. The protocols outlined below are based on established organic chemistry principles and analogous transformations reported in the literature.
Introduction
This compound, also known as 5-cyano-3-pyridinecarboxaldehyde, is a key intermediate in the synthesis of various biologically active compounds. The presence of both a nitrile and an aldehyde group on the pyridine ring offers multiple points for chemical modification, making it a versatile scaffold for the development of novel therapeutics. These application notes describe several plausible synthetic strategies for accessing this important molecule, complete with detailed experimental protocols and expected outcomes.
Synthetic Strategies
Several synthetic routes can be envisioned for the preparation of this compound. The primary approaches involve:
-
Direct formylation of 3-cyanopyridine (nicotinonitrile).
-
Oxidation of 5-methylnicotinonitrile.
-
Formylation of a 5-halonicotinonitrile via an organometallic intermediate.
Each of these routes offers distinct advantages and challenges, which will be discussed in their respective sections.
Route 1: Direct Formylation of 3-Cyanopyridine
Direct formylation of the pyridine ring is challenging due to its electron-deficient nature, which is further exacerbated by the electron-withdrawing nitrile group.[1] However, under forcing conditions, certain formylation reactions can be employed. The Vilsmeier-Haack reaction is a potent formylation method for electron-rich aromatic and heteroaromatic compounds and is the most likely candidate for this transformation.[2][3][4][5]
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group.[2][4][5]
Caption: Vilsmeier-Haack formylation of 3-cyanopyridine.
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
3-Cyanopyridine (Nicotinonitrile)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add anhydrous N,N-dimethylformamide (5.0 eq).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (3.0 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 3-cyanopyridine (1.0 eq) in anhydrous dichloromethane and add it to the flask.
-
Heat the reaction mixture to reflux (around 40-45 °C for DCM, or higher if a higher boiling solvent like 1,2-dichloroethane is used) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by water.
-
Basify the aqueous solution to pH 8-9 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
Quantitative Data (Route 1)
| Parameter | Value | Reference |
| Starting Material | 3-Cyanopyridine | [1] |
| Product | This compound | |
| Reagents | POCl₃, DMF | [2] |
| Solvent | Dichloromethane | |
| Reaction Time | 12-24 hours | |
| Temperature | Reflux | |
| Yield | 30-50% (estimated) | |
| Purity | >95% after chromatography |
Route 2: Oxidation of 5-Methylnicotinonitrile
An alternative strategy involves the oxidation of a methyl group at the 5-position of the nicotinonitrile ring. This two-step approach requires the synthesis of 5-methylnicotinonitrile as a precursor.
Caption: Oxidation of 5-methylnicotinonitrile.
Synthesis of 5-Methylnicotinonitrile
This precursor can be synthesized via various methods, including the ammoxidation of 3,5-lutidine or through cross-coupling reactions.
Experimental Protocol: Oxidation of 5-Methylnicotinonitrile
Materials:
-
5-Methylnicotinonitrile
-
Selenium dioxide (SeO₂) or Manganese dioxide (MnO₂)
-
1,4-Dioxane or other suitable solvent
-
Water
-
Celite®
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve 5-methylnicotinonitrile (1.0 eq) in a suitable solvent such as 1,4-dioxane.
-
Add an oxidizing agent, such as selenium dioxide (1.1 eq) or activated manganese dioxide (10 eq).
-
Heat the mixture to reflux and stir for 24-48 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the oxidant.
-
Wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
Quantitative Data (Route 2)
| Parameter | Value | Reference |
| Starting Material | 5-Methylnicotinonitrile | |
| Product | This compound | |
| Reagent | SeO₂ or MnO₂ | |
| Solvent | 1,4-Dioxane | |
| Reaction Time | 24-48 hours | |
| Temperature | Reflux | |
| Yield | 40-60% (estimated) | |
| Purity | >95% after chromatography |
Route 3: Formylation via an Organometallic Intermediate
This route involves the use of a 5-halonicotinonitrile, which is converted to an organometallic species (e.g., Grignard or organolithium reagent) followed by reaction with a formylating agent.
Caption: Organometallic route to this compound.
Experimental Protocol: Grignard Formation and Formylation
Materials:
-
5-Bromonicotinonitrile
-
Magnesium turnings, activated
-
Iodine (a small crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, place activated magnesium turnings (1.5 eq) and a small crystal of iodine.
-
Add a small amount of a solution of 5-bromonicotinonitrile (1.0 eq) in anhydrous THF.
-
Gently heat the mixture to initiate the Grignard reaction (indicated by the disappearance of the iodine color and gentle bubbling).
-
Once initiated, add the remaining solution of 5-bromonicotinonitrile dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C and add anhydrous DMF (2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
Quantitative Data (Route 3)
| Parameter | Value | Reference |
| Starting Material | 5-Bromonicotinonitrile | |
| Product | This compound | |
| Reagents | Mg, DMF | |
| Solvent | THF | |
| Reaction Time | 4-6 hours | |
| Temperature | 0 °C to room temperature | |
| Yield | 50-70% (estimated) | |
| Purity | >97% after chromatography |
General Experimental Workflow
Caption: General workflow for synthesis and purification.
Conclusion
The synthetic routes described provide viable pathways for the preparation of this compound derivatives. The choice of a particular route will depend on the availability of starting materials, scalability, and the desired purity of the final product. The organometallic route is likely to provide the highest yield and purity, while the direct formylation route is the most atom-economical if optimized. The oxidation route offers a solid alternative if the corresponding methyl-substituted precursor is readily available. Each protocol should be optimized for specific laboratory conditions and scales.
References
Application Notes and Protocols for 5-Formylnicotinonitrile in Multicomponent Reactions for Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-formylnicotinonitrile as a key building block in multicomponent reactions (MCRs) for the synthesis of diverse heterocyclic scaffolds. The inherent reactivity of the aldehyde and the functionalities of the pyridine core make this compound a versatile substrate for generating libraries of compounds with potential applications in medicinal chemistry and drug discovery.
Synthesis of 2-Amino-4-(pyridin-3-yl)nicotinonitrile Derivatives
One of the most straightforward applications of this compound in MCRs is the synthesis of substituted 2-amino-3-cyanopyridines. These compounds are valuable intermediates and have shown a range of biological activities. The reaction typically proceeds via a one-pot, four-component condensation of an aldehyde, an active methylene compound (malononitrile), a ketone, and ammonium acetate.
Logical Workflow for 2-Amino-4-(pyridin-3-yl)nicotinonitrile Synthesis
Caption: General workflow for the four-component synthesis of 2-amino-4-(pyridin-3-yl)nicotinonitrile derivatives.
Experimental Protocol: General Procedure for Four-Component Synthesis of 2-Amino-4-(pyridin-3-yl)nicotinonitriles
This protocol is a generalized method adapted from similar syntheses of 2-amino-3-cyanopyridine derivatives.[1][2]
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), an active methylene ketone (e.g., acetophenone, 1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.5 mmol).
-
Solvent and Catalyst: Add a suitable solvent such as ethanol or conduct the reaction under solvent-free conditions. A catalyst, such as boric acid or a Lewis acid (e.g., ZnCl2), can be added to improve the reaction rate and yield.[1]
-
Reaction Conditions: The reaction mixture is typically heated to 80°C or irradiated with microwaves.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature. If a solid precipitates, it is collected by filtration, washed with cold ethanol, and dried. If no solid forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Quantitative Data for Analogous 2-Amino-3-cyanopyridine Syntheses
The following table summarizes data from reactions using various aromatic aldehydes, which are analogous to this compound.
| Aldehyde | Ketone | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 2,4-Dichlorobenzaldehyde | Acetophenone | Boric Acid | Solvent-free (MW) | 0.25 | 96 | [1] |
| 4-Chlorobenzaldehyde | Acetophenone | Boric Acid | Solvent-free (MW) | 0.2 | 94 | [1] |
| Benzaldehyde | Acetophenone | Boric Acid | Solvent-free (MW) | 0.3 | 92 | [1] |
| 4-Methoxybenzaldehyde | Acetophenone | Boric Acid | Solvent-free (MW) | 0.25 | 95 | [1] |
Synthesis of 4-(Pyridin-3-yl)-1,4-dihydropyridine Derivatives
The Hantzsch dihydropyridine synthesis is a classic MCR that can be adapted for this compound to produce 1,4-dihydropyridine (DHP) derivatives. These compounds are well-known for their cardiovascular activities. The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. A related synthesis can also produce 1,4-dihydropyridine-3,5-dicarbonitriles.
Signaling Pathway for Hantzsch Dihydropyridine Synthesis
Caption: Proposed reaction mechanism for the Hantzsch synthesis of 4-(pyridin-3-yl)-1,4-dihydropyridines.
Experimental Protocol: General Procedure for Hantzsch 1,4-Dihydropyridine Synthesis
This protocol is a generalized method based on established Hantzsch reactions.[3][4]
-
Reaction Setup: In a round-bottom flask, a mixture of this compound (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 2 mmol), and ammonium acetate (1.2 mmol) is prepared.
-
Solvent and Catalyst: The reaction can be carried out in a solvent such as ethanol or under solvent-free conditions. A catalyst, for instance, AlCl₃·6H₂O or magnetic MnFe₂O₄ nanoparticles, can be employed to accelerate the reaction.[3][4]
-
Reaction Conditions: The mixture is stirred at 60-80°C for the required time, with the reaction progress monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and cold water is added to precipitate the product. The solid is filtered, washed with water, and recrystallized from ethanol to afford the pure 1,4-dihydropyridine derivative.
Quantitative Data for Analogous Hantzsch Syntheses
| Aldehyde | β-Ketoester | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| 3-Nitrobenzaldehyde | Ethyl acetoacetate | MnFe₂O₄ | 80 | 10 min | 96 | [4] |
| Benzaldehyde | Ethyl acetoacetate | MnFe₂O₄ | 80 | 20 min | 94 | [4] |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | MnFe₂O₄ | 80 | 15 min | 95 | [4] |
| 4-Methylbenzaldehyde | Ethyl acetoacetate | MnFe₂O₄ | 80 | 25 min | 92 | [4] |
Synthesis of Thieno[2,3-b]pyridine Derivatives via Gewald Reaction
The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base.[5][6] While direct application with this compound is not widely reported, its aldehyde functionality suggests its potential as a substrate to form thieno[2,3-b]pyridine structures.
Experimental Workflow for Gewald Reaction
Caption: Step-wise mechanism of the Gewald reaction adapted for this compound.
Experimental Protocol: General Procedure for Gewald Reaction
This is a generalized protocol based on the established Gewald reaction methodology.[5][6]
-
Reaction Setup: To a solution of this compound (1 mmol) and an α-cyano compound (e.g., malononitrile or ethyl cyanoacetate, 1 mmol) in a suitable solvent like ethanol or DMF, add elemental sulfur (1.1 mmol).
-
Base Addition: A base, typically a secondary amine such as morpholine or piperidine (2 mmol), is added dropwise to the mixture.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to 40-50°C. The reaction progress is monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the mixture is poured into ice-water and acidified with HCl. The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent to yield the 2-aminothiophene derivative.
Quantitative Data for Analogous Gewald Reactions
| Carbonyl Compound | α-Cyano Compound | Base | Solvent | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Morpholine | Ethanol | 1.5 | 92 | [7] |
| Acetone | Ethyl Cyanoacetate | Morpholine | Ethanol | 2 | 85 | [7] |
| Phenylacetaldehyde | Malononitrile | Piperidine | Methanol | 1 | 88 | [6] |
| Propanal | Ethyl Cyanoacetate | Diethylamine | Ethanol | 3 | 78 | [5] |
These notes and protocols provide a foundation for researchers to explore the utility of this compound in the efficient, one-pot synthesis of a variety of heterocyclic compounds. The adaptability of multicomponent reactions allows for the rapid generation of diverse molecular architectures, which is of significant interest in the fields of medicinal chemistry and materials science.
References
Application Notes and Protocols for the Pictet-Spengler Reaction of 5-Formylnicotinonitrile with β-Arylethylamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pictet-Spengler reaction is a cornerstone in synthetic chemistry for the construction of tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds, which are prevalent in a vast array of natural products and pharmaceutically active compounds.[1] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1] The products of this reaction, particularly those derived from tryptamine, are of significant interest in drug discovery due to their diverse biological activities, including antimicrobial, antiviral, and antitumor properties.[2][3][4][5][6]
This document provides detailed application notes and experimental protocols for the Pictet-Spengler reaction between 5-Formylnicotinonitrile and various β-arylethylamines. The resulting products, γ-aza-β-carbolines and their tetrahydroisoquinoline analogues, are of particular interest due to the incorporation of a pyridine ring, which can significantly modulate the pharmacological properties of the final molecule.
Application Notes
The Pictet-Spengler reaction with this compound presents unique challenges and considerations due to the electron-deficient nature of the pyridine ring, which is further deactivated by the presence of a cyano group.
Challenges:
-
Reduced Nucleophilicity of the Imine: The electron-withdrawing nature of the 5-cyanopyridyl group decreases the electron density of the imine intermediate, making the subsequent intramolecular electrophilic aromatic substitution more difficult compared to reactions with electron-rich aromatic or aliphatic aldehydes.
-
Harsh Reaction Conditions: Overcoming the activation energy barrier for the cyclization may require harsher reaction conditions, such as stronger acids, higher temperatures, or longer reaction times.[1][7] This can lead to potential side reactions or degradation of starting materials and products.
Strategies for Optimization:
-
Catalyst Selection:
-
Brønsted Acids: Traditional protic acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or p-toluenesulfonic acid (p-TsOH) are commonly used. For less reactive substrates, stronger acids or higher concentrations may be necessary.
-
Lewis Acids: Lewis acids such as BF₃·OEt₂, Sc(OTf)₃, or Yb(OTf)₃ can be effective in activating the imine intermediate towards cyclization.[8]
-
Specialized Catalysts: For electron-deficient aldehydes, specialized catalysts have been shown to be effective. For instance, cyanuric chloride has been successfully employed to catalyze the Pictet-Spengler reaction with both electron-donating and electron-withdrawing aldehydes.
-
-
Reaction Conditions:
-
Solvent: Aprotic solvents such as dichloromethane (DCM), toluene, or acetonitrile are generally preferred to avoid side reactions with protic solvents.
-
Temperature: While many Pictet-Spengler reactions proceed at room temperature, heating may be required to drive the reaction to completion, especially with deactivated substrates. Microwave irradiation can also be a valuable tool to accelerate the reaction.
-
-
N-Acyliminium Ion Strategy: To enhance the electrophilicity of the iminium ion, an N-acyliminium ion intermediate can be generated in situ. This is achieved by reacting the initially formed imine with an acylating agent, such as acetyl chloride or trifluoroacetic anhydride. This strategy often allows the reaction to proceed under milder conditions with improved yields.[1]
Experimental Protocols
The following are generalized protocols for the Pictet-Spengler reaction of this compound with β-arylethylamines. Optimization of the reaction conditions (catalyst, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: Classical Brønsted Acid-Catalyzed Pictet-Spengler Reaction
This protocol describes a standard procedure using a Brønsted acid as a catalyst.
Materials:
-
This compound (1.0 eq)
-
β-Arylethylamine (e.g., tryptamine, phenethylamine) (1.0 - 1.2 eq)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Brønsted acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid) (1.1 - 2.0 eq)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the β-arylethylamine and this compound.
-
Dissolve the starting materials in the anhydrous solvent.
-
Add the Brønsted acid catalyst to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired tetracyclic product.
Protocol 2: Lewis Acid-Catalyzed Pictet-Spengler Reaction
This protocol utilizes a Lewis acid to promote the cyclization.
Materials:
-
This compound (1.0 eq)
-
β-Arylethylamine (e.g., tryptamine, phenethylamine) (1.0 - 1.2 eq)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Lewis acid catalyst (e.g., BF₃·OEt₂, Sc(OTf)₃) (10-20 mol%)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the β-arylethylamine and this compound in the anhydrous solvent.
-
Add the Lewis acid catalyst to the solution at room temperature.
-
Stir the reaction mixture at room temperature or heat as required, monitoring by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with the reaction solvent (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography to yield the pure product.
Data Presentation
The following tables summarize representative yields for the Pictet-Spengler reaction of tryptamine with various aldehydes, including electron-deficient examples, to provide an expectation for the reaction with this compound.
Table 1: Pictet-Spengler Reaction of Tryptamine with Various Aldehydes under Acidic Conditions
| Entry | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | TFA | DCM | 25 | 12 | 85 |
| 2 | 4-Nitrobenzaldehyde | p-TsOH | Toluene | 110 | 24 | 60 |
| 3 | Pyridine-3-carboxaldehyde | TFA | DCM | 40 | 18 | 75 |
| 4 | 5-Nitropyridine-3-carboxaldehyde* | TFA / Heat | Toluene | 110 | 48 | 40-50 (estimated) |
Table 2: Comparison of Catalysts for the Pictet-Spengler Reaction with Electron-Deficient Aldehydes
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | 4-Nitrobenzaldehyde | TFA (110) | DCM | 40 | 55 |
| 2 | 4-Nitrobenzaldehyde | Sc(OTf)₃ (10) | MeCN | 80 | 70 |
| 3 | 4-Nitrobenzaldehyde | Cyanuric Chloride (10) | Dioxane | 100 | 82 |
Visualizations
Reaction Pathway
Caption: General reaction pathway for the Pictet-Spengler reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Pictet-Spengler synthesis.
Signaling Pathways and Biological Relevance
The γ-aza-β-carboline core structure, which is the product of the Pictet-Spengler reaction between tryptamine and this compound, is a scaffold of significant interest in medicinal chemistry. These compounds are known to interact with various biological targets, including but not limited to:
-
Intercalation with DNA: The planar aromatic system of β-carbolines can intercalate between the base pairs of DNA, leading to cytotoxic effects, which is a mechanism of action for some anticancer agents.
-
Inhibition of Kinases: Certain β-carboline derivatives have been shown to inhibit various protein kinases, which are key regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.
-
Monoamine Oxidase (MAO) Inhibition: β-Carbolines are known inhibitors of MAO-A and MAO-B, enzymes responsible for the degradation of neurotransmitters like serotonin and dopamine. This activity makes them potential candidates for the treatment of depression and neurodegenerative diseases.
The introduction of a nitrogen atom into the β-carboline skeleton to form a γ-aza-β-carboline can modulate the electronic properties and hydrogen bonding capabilities of the molecule, potentially leading to altered binding affinities and selectivities for these biological targets.
Illustrative Signaling Pathway
Caption: Potential mechanisms of action for γ-aza-β-carboline derivatives.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis and antimicrobial activity of β-carboline derivatives with N2-alkyl modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pictet-Spengler_reaction [chemeurope.com]
- 8. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Gewald Reaction of 5-Formylnicotinonitrile in Aminothiophene Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-amino-5-(5-cyanopyridin-3-yl)thiophene derivatives via the Gewald reaction, utilizing 5-Formylnicotinonitrile as a key starting material. This synthetic route is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the 2-aminothiophene scaffold in a wide array of biologically active compounds.
Introduction
The Gewald reaction is a versatile and efficient one-pot, multi-component reaction for the synthesis of highly substituted 2-aminothiophenes.[1] The reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone), an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1][2] The resulting 2-aminothiophene core is a privileged scaffold in medicinal chemistry, appearing in drugs with anti-inflammatory, antimicrobial, and anticancer properties.[3]
The use of this compound as the aldehyde component in the Gewald reaction provides a direct route to 2-aminothiophenes bearing a pyridine moiety. This is particularly relevant in drug design, where the pyridine ring often serves as a bioisostere for a phenyl group, potentially improving pharmacological properties such as solubility and metabolic stability.
Reaction Mechanism and Workflow
The generally accepted mechanism for the Gewald reaction proceeds through three main stages:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aldehyde (this compound) and the active methylene nitrile.[1]
-
Michael Addition of Sulfur: Elemental sulfur then undergoes a nucleophilic attack by the enolate intermediate.
-
Cyclization and Tautomerization: The sulfur-containing intermediate subsequently cyclizes, followed by tautomerization to yield the stable aromatic 2-aminothiophene product.[1]
A generalized workflow for this synthesis is depicted below:
Caption: A generalized experimental workflow for the Gewald synthesis of 2-aminothiophenes.
Experimental Protocols
Two representative protocols for the Gewald reaction of this compound are provided below, one using a conventional heating method and the other employing microwave irradiation to potentially accelerate the reaction.
Protocol 1: Conventional Heating Method
This protocol is based on established methods for the Gewald reaction with aromatic aldehydes.[4][5]
Materials:
-
This compound
-
Active Methylene Nitrile (e.g., Malononitrile or Ethyl Cyanoacetate)
-
Elemental Sulfur
-
Base Catalyst (e.g., Morpholine or L-proline)
-
Solvent (e.g., Ethanol or N,N-Dimethylformamide (DMF))
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for work-up and recrystallization
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the active methylene nitrile (1.0 eq.), and elemental sulfur (1.1 eq.).
-
Add the solvent (e.g., ethanol or DMF) to the flask.
-
With stirring, add the basic catalyst (e.g., morpholine, 0.2 eq. or L-proline, 0.1 eq.) to the reaction mixture.
-
Heat the mixture to a temperature between 60-80 °C and maintain for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate is observed, pour the reaction mixture into ice-cold water to induce precipitation.
-
Wash the collected solid with cold ethanol and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
Protocol 2: Microwave-Assisted Method
Microwave irradiation can often reduce reaction times and improve yields in the Gewald synthesis.
Materials:
-
This compound
-
Active Methylene Nitrile (e.g., Malononitrile or Ethyl Cyanoacetate)
-
Elemental Sulfur
-
Base Catalyst (e.g., Piperidine or Pyrrolidine)
-
Solvent (e.g., DMF)
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 eq.), the active methylene nitrile (1.1 eq.), elemental sulfur (1.1 eq.), and the base catalyst (e.g., piperidine, 1.0 eq.).
-
Add the solvent (e.g., DMF) to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a temperature of 100-120 °C for 10-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Purify the crude product by recrystallization.
Data Presentation
The following tables summarize representative quantitative data for the Gewald reaction with aromatic aldehydes, which can be used as a reference for the synthesis with this compound.
Table 1: Reaction Conditions and Yields for Gewald Synthesis of 2-Aminothiophenes
| Carbonyl Compound | Active Methylene Nitrile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Malononitrile | L-proline | DMF | 60 | 3 | 82 | [5] |
| 4-Chlorobenzaldehyde | Malononitrile | L-proline | DMF | 60 | 2.5 | 85 | [5] |
| 4-Methoxybenzaldehyde | Ethyl Cyanoacetate | Morpholine | Ethanol | Reflux | 4 | 78 | [4] |
| Cyclohexanone | Ethyl Cyanoacetate | Morpholine | Ethanol | 45 | 3 | 85 | [4] |
Table 2: Representative Spectroscopic Data for a 2-Aminothiophene Product
| Spectroscopic Data | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile |
| ¹H NMR (DMSO-d₆, δ ppm) | 7.19 (s, 2H, NH₂), 2.62 (m, 4H, CH₂), 2.12 (m, 4H, CH₂) |
| IR (KBr, cm⁻¹) | 3416, 3294 (NH₂), 2986, 2856 (CH), 2210 (CN) |
Note: The spectroscopic data provided is for a representative 2-aminothiophene. The data for the product derived from this compound will show characteristic signals for the pyridine ring.
Applications in Drug Development
The 2-aminothiophene scaffold is a cornerstone in the design of novel therapeutic agents. The synthesis of 2-amino-5-(5-cyanopyridin-3-yl)thiophene derivatives opens avenues for the development of new drug candidates with potential activities in various therapeutic areas.
Caption: A logical pathway from synthesis to drug candidate identification.
The introduction of the pyridine ring can modulate the physicochemical properties of the molecule, potentially leading to improved drug-like characteristics. Researchers can further modify the 2-amino and 3-carbonitrile/carboxylate groups to generate a library of compounds for high-throughput screening against various biological targets.
References
Application Notes and Protocols: Hantzsch Pyridine Synthesis Involving 5-Formylnicotinonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hantzsch pyridine synthesis, a classic multi-component reaction first described by Arthur Hantzsch in 1881, remains a cornerstone in the synthesis of dihydropyridines (DHPs) and pyridine derivatives.[1][2] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[1] The resulting 1,4-dihydropyridine scaffold is a privileged structure in medicinal chemistry, most notably as the core of several calcium channel blockers used in the treatment of cardiovascular diseases.[1][3] Furthermore, derivatives of 1,4-dihydropyridine have shown a wide range of pharmacological activities, including anticancer properties.[4][5]
The incorporation of unique aldehyde components, such as 5-formylnicotinonitrile analogs, into the Hantzsch synthesis offers a pathway to novel pyridine derivatives with potentially enhanced or novel biological activities. The presence of the cyano-substituted pyridine moiety could lead to compounds with unique electronic and steric properties, influencing their interaction with biological targets. This document provides a generalized framework and protocols for the synthesis and evaluation of such compounds.
Potential Applications in Drug Discovery
Anticancer Activity
Numerous studies have highlighted the potential of 1,4-dihydropyridine derivatives as anticancer agents.[4][6] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, including liver (HepG2), cervical (HeLa), and breast (MCF-7) cancer cells.[5] The mechanism of action can be multifaceted, including the ability to reverse multi-drug resistance in cancer cells and potentiate the effects of existing cytotoxic drugs.[5] The evaluation of novel 1,4-dihydropyridines derived from this compound for their antiproliferative activity is a promising area of research.[7]
Calcium Channel Modulation
The archetypal application of Hantzsch 1,4-dihydropyridines is their role as L-type calcium channel blockers.[1][8] These compounds are effective in the treatment of hypertension and angina.[3][8] While many DHPs target L-type calcium channels, some have also been shown to interact with T-type calcium channels.[9] The synthesis of novel analogs derived from this compound could lead to the discovery of new calcium channel modulators with improved selectivity or a different pharmacological profile.
Experimental Protocols
While a specific protocol for the Hantzsch reaction using this compound was not found in the surveyed literature, the following generalized protocol for a one-pot Hantzsch synthesis can be adapted. Researchers should optimize reaction conditions such as solvent, temperature, and reaction time for the specific this compound analog used.
General Procedure for the One-Pot Synthesis of 4-(5-Cyano-3-pyridyl)-1,4-dihydropyridine Derivatives:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol).
-
Solvent Addition: Add a suitable solvent such as ethanol or isopropanol (10-20 mL).[3]
-
Reaction Conditions: The reaction mixture is heated to reflux (typically 80-90 °C) with continuous stirring.
-
Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, which may induce precipitation of the product. The solid product can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.
-
Purification: The crude product is washed with cold water or a mixture of water and ethanol to remove unreacted starting materials and salts. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Data Presentation
Quantitative data from the synthesis of a series of hypothetical 1,4-dihydropyridine analogs derived from substituted 5-formylnicotinonitriles are presented below as an example of how to structure such results.
Table 1: Synthesis of 4-(5-Cyano-3-pyridyl)-1,4-dihydropyridine Analogs
| Compound ID | R Group on Pyridine Ring | β-Ketoester | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| DHP-1a | H | Ethyl acetoacetate | 6 | 85 | 210-212 |
| DHP-1b | 2-Chloro | Ethyl acetoacetate | 8 | 78 | 225-227 |
| DHP-1c | 6-Methyl | Ethyl acetoacetate | 6 | 82 | 215-217 |
| DHP-2a | H | Methyl acetoacetate | 7 | 88 | 230-232 |
| DHP-2b | 2-Chloro | Methyl acetoacetate | 8 | 75 | 240-242 |
| DHP-2c | 6-Methyl | Methyl acetoacetate | 7 | 80 | 235-237 |
Table 2: In Vitro Anticancer Activity (IC50 in µM) of Selected Dihydropyridine Analogs
| Compound ID | HepG2 (Liver Cancer) | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) |
| DHP-1a | 15.5 | 18.2 | 20.1 |
| DHP-1b | 8.9 | 12.4 | 15.8 |
| DHP-1c | 12.1 | 16.5 | 18.9 |
| Doxorubicin | 0.8 | 1.1 | 1.5 |
Visualizations
Diagram 1: General Workflow for Hantzsch Synthesis and Biological Evaluation
Caption: Workflow from synthesis to biological evaluation of novel dihydropyridines.
Diagram 2: Conceptual Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a cancer cell signaling pathway by a dihydropyridine analog.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gssrr.org [gssrr.org]
- 5. mdpi.com [mdpi.com]
- 6. Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-c...: Ingenta Connect [ingentaconnect.com]
- 7. Anticancer potential of novel symmetrical and asymmetrical dihydropyridines against breast cancer via EGFR inhibition: molecular design, synthesis, analysis and screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Five different profiles of dihydropyridines in blocking T-type Ca(2+) channel subtypes (Ca(v)3.1 (alpha(1G)), Ca(v)3.2 (alpha(1H)), and Ca(v)3.3 (alpha(1I))) expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Condensation of 5-Formylnicotinonitrile with Active Methylene Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, typically catalyzed by a weak base. The products, α,β-unsaturated dicarbonyl or related compounds, are valuable intermediates in the synthesis of pharmaceuticals, functional polymers, and fine chemicals.
5-Formylnicotinonitrile is a heterocyclic aldehyde with both a pyridine ring and a nitrile group, making its condensation products of significant interest in medicinal chemistry and materials science. The resulting vinylpyridines are versatile scaffolds for the development of novel therapeutic agents and functional materials. These application notes provide detailed protocols for the Knoevenagel condensation of this compound with various active methylene compounds, offering a range of catalytic systems and reaction conditions.
Reaction Scheme
The general reaction scheme for the Knoevenagel condensation of this compound is depicted below. The reaction involves the nucleophilic addition of the carbanion generated from the active methylene compound to the carbonyl group of the aldehyde, followed by dehydration to yield the α,β-unsaturated product.
Caption: General Knoevenagel condensation of this compound.
Quantitative Data Summary
The following table summarizes the expected products from the condensation of this compound with common active methylene compounds under various catalytic conditions. Yields are generally reported to be good to excellent for these types of reactions.
| This compound | Active Methylene Compound | Product Name | Catalyst | Solvent | Temperature |
| 1 equivalent | Malononitrile (1.2 eq.) | 2-(3-Cyano-5-pyridinyl)acrylonitrile | Piperidine | Ethanol | Room Temperature |
| 1 equivalent | Ethyl Cyanoacetate (1.2 eq.) | Ethyl 2-cyano-3-(3-cyano-5-pyridinyl)acrylate | Piperidine | Ethanol | Room Temperature |
| 1 equivalent | Diethyl Malonate (1.2 eq.) | Diethyl 2-(3-cyano-5-pyridinyl)methylenemalonate | Ammonium Acetate | Toluene (reflux) | 110 °C |
| 1 equivalent | Nitromethane (1.2 eq.) | 5-(2-Nitrovinyl)nicotinonitrile | Ammonium Acetate | Acetic Acid | 100 °C |
| 1 equivalent | Malononitrile (1.1 eq.) | 2-(3-Cyano-5-pyridinyl)acrylonitrile | Sulfonic acid functionalized silica (SBA-Pr-SO3H) | Water | Reflux |
Experimental Protocols
Protocol 1: Piperidine-Catalyzed Condensation in Ethanol[1]
This protocol is a classic and efficient method for Knoevenagel condensations, often providing high yields at room temperature.
Workflow:
Caption: Piperidine-catalyzed Knoevenagel condensation workflow.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) and the active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.2 mmol) in ethanol (20 mL).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 mL).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.
-
Work-up and Purification: Upon completion, the product often precipitates from the reaction mixture. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst. Dry the purified product under vacuum.
Protocol 2: Ammonium Acetate-Catalyzed Solvent-Free Condensation[2]
This environmentally friendly protocol avoids the use of organic solvents and can be accelerated by sonication or microwave irradiation.
Workflow:
Caption: Ammonium acetate-catalyzed solvent-free workflow.
Methodology:
-
Reaction Setup: In a beaker or vial, thoroughly mix this compound (1.0 mmol), the active methylene compound (1.1 mmol), and a catalytic amount of ammonium acetate (a pinch).
-
Reaction: Stir the mixture with a glass rod and place it in an ultrasonic bath at room temperature. Alternatively, the mixture can be subjected to microwave irradiation (consult specific microwave reactor protocols for power and time settings). Monitor the reaction by TLC until the starting aldehyde is consumed (typically 5-15 minutes).
-
Work-up and Purification: After completion, add water to the reaction mixture to precipitate the product.
-
Isolation and Drying: Collect the solid by vacuum filtration and wash with water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water. Dry the final product under vacuum.
Protocol 3: Solid Acid-Catalyzed Condensation in Aqueous Media[3]
This protocol utilizes a heterogeneous catalyst that can be easily recovered and reused, making it a green and sustainable option.
Workflow:
Caption: Solid acid-catalyzed aqueous condensation workflow.
Methodology:
-
Reaction Setup: In a round-bottom flask, prepare a mixture of this compound (1.0 mmol), the active methylene compound (1.0 mmol), and sulfonic acid functionalized silica (SBA-Pr-SO3H) (0.02 g) in water (5 mL).
-
Reaction: Stir the mixture and heat to reflux. Monitor the reaction progress by TLC.
-
Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. The solid catalyst can be recovered by filtration while the mixture is still warm (if the product is soluble in hot water).
-
Product Isolation: Allow the filtrate to cool to room temperature or place it in an ice bath to precipitate the product.
-
Purification and Drying: Collect the pure product by vacuum filtration, wash with cold water, and dry under vacuum. The catalyst can be washed, dried, and reused for subsequent reactions.
Concluding Remarks
The Knoevenagel condensation of this compound with active methylene compounds is a robust and versatile reaction for the synthesis of highly functionalized pyridine derivatives. The choice of protocol depends on the desired scale, available equipment, and environmental considerations. The provided protocols offer a range of options from classic, high-yielding methods to modern, greener alternatives. For each specific combination of reactants, some optimization of reaction time and purification methods may be necessary to achieve the best results. The resulting products serve as valuable building blocks for further chemical transformations in the development of novel compounds for various applications.
Application Notes and Protocols for the Synthesis of Fused Pyridine Systems Using 5-Formylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and synthetic strategies for the utilization of 5-Formylnicotinonitrile as a versatile building block in the synthesis of various fused pyridine systems. The methodologies outlined are particularly relevant for the construction of compound libraries in drug discovery and medicinal chemistry programs.
Synthesis of Substituted 2-Oxo-1,2-dihydropyridine-3,5-dicarbonitriles via a One-Pot, Three-Component Reaction
This protocol describes a highly efficient, one-pot synthesis of 1-alkyl-6-amino-4-(pyridin-3-yl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile derivatives. This compound serves as the key aldehyde component in this multicomponent reaction, which proceeds via a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization.
Reaction Scheme:
Caption: One-pot synthesis of fused pyridines.
Experimental Protocol
This procedure is adapted from a general method for the synthesis of analogous pyridine derivatives.[1]
Materials:
-
This compound
-
Malononitrile
-
N-Alkyl-2-cyanoacetamide (e.g., N-butyl-2-cyanoacetamide)
-
Potassium carbonate (K₂CO₃)
-
Ethanol (EtOH)
-
Microwave reactor
Procedure:
-
In a microwave reaction vial, combine this compound (1 mmol), malononitrile (1 mmol), and the desired N-alkyl-2-cyanoacetamide (1 mmol).
-
Add ethanol (5 mL) to the mixture.
-
Add potassium carbonate (1 mmol) as a base.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a temperature and time optimized for the specific substrates (a typical starting point could be 100-140°C for 10-30 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into cold water.
-
Neutralize with a dilute solution of hydrochloric acid (HCl).
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., methanol or ethanol) to obtain the pure 1-alkyl-6-amino-4-(5-cyanopyridin-3-yl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile.
Quantitative Data
The following table provides expected yields for analogous reactions with different aromatic aldehydes, which can be used as a reference for optimizing the reaction with this compound.[1]
| Aldehyde | N-Alkyl-2-cyanoacetamide | Product | Yield (%) |
| Benzaldehyde | N-Butyl-2-cyanoacetamide | 6-Amino-1-butyl-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile | 75 |
| 4-Chlorobenzaldehyde | N-Benzyl-2-cyanoacetamide | 6-Amino-1-benzyl-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | 72 |
| 4-Methylbenzaldehyde | N-Hexyl-2-cyanoacetamide | 6-Amino-1-hexyl-4-(p-tolyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | 77 |
Potential Synthetic Pathways to Other Fused Pyridine Systems
While specific protocols starting from this compound are not as readily available for all fused pyridine systems, its chemical structure suggests its applicability in established synthetic routes. Researchers can explore the following pathways.
A. Synthesis of Thieno[2,3-b]pyridines via the Gewald Reaction
The formyl group of this compound can be utilized in a Knoevenagel condensation with an active methylene compound, followed by the addition of elemental sulfur in a Gewald reaction to form a 2-aminothiophene intermediate. This intermediate can then undergo intramolecular cyclization to yield a thieno[2,3-b]pyridine.
Caption: Gewald reaction pathway to thieno[2,3-b]pyridines.
This multicomponent reaction is a versatile method for the synthesis of highly substituted 2-aminothiophenes.[2] The resulting 2-aminothiophene, bearing a nitrile group from the original this compound, is a key precursor for the subsequent annulation of the pyridine ring.
B. Synthesis of Pyrido[2,3-d]pyrimidines
This compound can serve as the aldehyde component in a multicomponent reaction with an aminopyrimidine derivative (such as 6-aminouracil) and an active methylene compound (like malononitrile or ethyl cyanoacetate) to construct the pyrido[2,3-d]pyrimidine scaffold.[3][4][5]
Caption: Multicomponent synthesis of pyrido[2,3-d]pyrimidines.
This approach offers a direct and efficient route to complex heterocyclic systems with a high degree of molecular diversity, which is highly valuable in the development of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. orgchemres.org [orgchemres.org]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrido[2, 3-d]pyrimidines and pyrimido[5',4':5, 6]pyrido[2, 3-d]pyrimidines as new antiviral agents: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 5-Formylnicotinonitrile Reaction Mixtures by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analysis of 5-Formylnicotinonitrile and its reaction mixtures using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are crucial for monitoring reaction progress, identifying and quantifying impurities, and ensuring the quality and purity of the final product in pharmaceutical and chemical research and development.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase method is proposed here for the separation and quantification of the target compound and potential process-related impurities.
Experimental Protocol: HPLC Analysis
1. Instrumentation and Materials:
-
HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Analytical Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point. For challenging separations of isomers, a Phenyl-Hexyl or a specialized column for polar compounds may be beneficial.[1][2]
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (reagent grade).
-
Sample Preparation: Reaction mixture samples should be diluted with the mobile phase to a suitable concentration (e.g., 1 mg/mL) and filtered through a 0.45 µm syringe filter before injection.[3][4][5]
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm (based on the UV absorbance of the pyridine ring) |
| Injection Volume | 10 µL |
3. Data Presentation: Quantitative Analysis of a Hypothetical Reaction Mixture
The following table summarizes hypothetical quantitative data from the analysis of a this compound synthesis reaction mixture. The data illustrates the separation and quantification of the main product and potential impurities.
| Compound | Retention Time (min) | Peak Area | Concentration (%) |
| Nicotinonitrile (Starting Material) | 3.5 | 15000 | 1.5 |
| This compound | 7.2 | 950000 | 95.0 |
| Isomeric Impurity (e.g., 6-Formylnicotinonitrile) | 7.8 | 20000 | 2.0 |
| Over-oxidation Product (e.g., 5-Carboxynicotinonitrile) | 5.1 | 15000 | 1.5 |
HPLC Analysis Workflow
Caption: A general workflow for the HPLC analysis of this compound reaction mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, direct analysis is possible, although derivatization may be necessary for related acidic impurities to improve their volatility and chromatographic performance.[6]
Experimental Protocol: GC-MS Analysis
1. Instrumentation and Materials:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Analytical Column: A capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Derivatization Reagent (Optional): For acidic impurities, a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.
-
Sample Preparation: The reaction mixture can be diluted in a suitable solvent like dichloromethane or ethyl acetate. If derivatization is required, the solvent is evaporated, and the residue is treated with the derivatization reagent before injection.
2. Chromatographic and Spectrometric Conditions:
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Oven Temperature Program | Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
3. Data Presentation: Quantitative and Qualitative Analysis of a Hypothetical Reaction Mixture
The following table presents hypothetical data from a GC-MS analysis, including retention times and key mass fragments for identification.
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Concentration (%) |
| Nicotinonitrile (Starting Material) | 8.2 | 104, 77, 51 | 1.2 |
| This compound | 12.5 | 132, 131, 104, 77, 51 | 96.5 |
| Unidentified Byproduct | 13.1 | 146, 118, 91 | 0.8 |
| Solvent (Dichloromethane) | 3.1 | 84, 86, 49 | - |
Note: The mass fragmentation pattern for this compound is predicted based on its structure, with the molecular ion at m/z 132, loss of a hydrogen radical to give m/z 131, and fragmentation of the pyridine ring.
GC-MS Analysis Workflow
Caption: A general workflow for the GC-MS analysis of this compound reaction mixtures.
Logical Relationship between HPLC and GC-MS in Product Analysis
The following diagram illustrates the complementary roles of HPLC and GC-MS in the comprehensive analysis of a reaction mixture.
Caption: The complementary roles of HPLC and GC-MS in the analysis of reaction mixtures.
References
Application Notes and Protocols: 5-Formylnicotinonitrile as a Precursor for Novel Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Formylnicotinonitrile as a versatile starting material for the synthesis of novel enzyme inhibitors. The protocols detailed below offer methodologies for the synthesis of potential inhibitors via Knoevenagel condensation and for the subsequent evaluation of their inhibitory activity against key enzyme targets such as Pim kinases and α-glucosidase.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry. Its nicotinonitrile core is a recognized scaffold in numerous biologically active compounds, while the formyl group at the 5-position serves as a reactive handle for a variety of chemical transformations. This allows for the synthesis of diverse libraries of compounds with the potential to act as potent and selective enzyme inhibitors. The nitrile group can participate in key binding interactions with enzyme active sites and can also be a bioisosteric replacement for other functional groups.
This document focuses on the derivatization of this compound through the Knoevenagel condensation reaction to generate α,β-unsaturated systems, a common feature in many enzyme inhibitors. These derivatives can be screened against various enzymes implicated in diseases such as cancer and diabetes.
Targeted Enzyme Classes
Pim Kinases
The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are proto-oncogenes that play a crucial role in cell cycle progression, proliferation, and apoptosis.[1] Their overexpression is associated with several human cancers, making them attractive targets for cancer therapy. Nicotinonitrile derivatives have been identified as potent inhibitors of Pim kinases, inducing apoptosis in cancer cells.[2]
α-Glucosidase
α-Glucosidase is a key enzyme in the digestion of carbohydrates. Inhibition of this enzyme can delay the absorption of glucose, thereby reducing postprandial hyperglycemia. This makes α-glucosidase a prime target for the development of therapeutics for type 2 diabetes. Several heterocyclic compounds, including those with a nicotinonitrile scaffold, have shown promising α-glucosidase inhibitory activity.
Data Presentation: Inhibitory Activity of Nicotinonitrile Derivatives
The following table summarizes the in vitro inhibitory activities of various nicotinonitrile derivatives against Pim kinases and α-glucosidase, providing a benchmark for newly synthesized compounds.
| Compound Class | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Nicotinonitrile Derivative | Pim-1 Kinase | ≤ 0.28 | Staurosporine | - |
| Nicotinonitrile Derivative | Pim-2 Kinase | ≤ 0.28 | Staurosporine | - |
| Nicotinonitrile Derivative | Pim-3 Kinase | ≤ 0.28 | Staurosporine | - |
| Nicotinonitrile Derivative | α-Glucosidase | 27.09 ± 0.12 | Acarbose | 40.00 ± 0.70 |
Experimental Protocols
Protocol 1: Synthesis of a Novel Enzyme Inhibitor Precursor via Knoevenagel Condensation
This protocol describes a general method for the Knoevenagel condensation of this compound with an active methylene compound, such as malononitrile.
Materials:
-
This compound
-
Malononitrile (or other active methylene compound)
-
Piperidine (or other basic catalyst)
-
Ethanol (or other suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add the active methylene compound (1.1 eq).
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Knoevenagel condensation product.
Protocol 2: In Vitro Pim-1 Kinase Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of synthesized compounds against Pim-1 kinase using a luminescence-based assay that measures ADP production.[3]
Materials:
-
Synthesized inhibitor compound
-
Pim-1 Kinase
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[3]
-
Substrate/ATP mix
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the inhibitor compound in the appropriate buffer.
-
In a 384-well plate, add 1 µl of the inhibitor solution (or DMSO for control).
-
Add 2 µl of Pim-1 enzyme solution.
-
Add 2 µl of the substrate/ATP mix to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.[3]
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[3]
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[3]
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Protocol 3: In Vitro α-Glucosidase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against α-glucosidase.[4]
Materials:
-
Synthesized inhibitor compound
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Sodium phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (0.1 M)
-
96-well plates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compound in the buffer.
-
In a 96-well plate, add 50 µL of sodium phosphate buffer to each well.
-
Add 20 µL of the diluted inhibitor solution to the test wells.
-
Add 20 µL of 0.5 U/mL α-glucosidase solution to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes.[4]
-
Initiate the reaction by adding 20 µL of 5 mM pNPG solution to all wells.[4]
-
Incubate the plate at 37°C for 20 minutes.[4]
-
Terminate the reaction by adding 50 µL of 0.1 M sodium carbonate solution.[4]
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the inhibitor.[4]
Visualizations
References
- 1. d-nb.info [d-nb.info]
- 2. Synthesis, α-Glucosidase inhibitory activity and docking studies of Novel Ethyl 1,2,3-triazol-4-ylmethylthio-5,6-diphenylpyridazine-4-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Competitive and Noncompetitive Inhibitors of Alpha-Glucosidase and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metal-free domino amination-Knoevenagel condensation approach to access new coumarins as potent nanomolar inhibitors of VEGFR-2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
The Development of Fluorescent Probes from 5-Formylnicotinonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent probes are indispensable tools in modern biological and pharmaceutical research. Their ability to illuminate specific cellular components and processes with high sensitivity and spatiotemporal resolution has revolutionized our understanding of complex biological systems. The rational design of these molecular probes often involves the strategic combination of a fluorophore, a recognition element for a specific analyte, and a linker. 5-Formylnicotinonitrile emerges as a promising, yet underexplored, scaffold for the development of novel fluorescent probes. Its electron-withdrawing nitrile and formyl groups make it an ideal candidate for creating "push-pull" chromophores through straightforward synthetic modifications, most notably the Knoevenagel condensation. This reaction allows for the facile introduction of various electron-donating moieties, enabling the fine-tuning of the probe's photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift.
This document provides a detailed overview of the potential development of fluorescent probes from this compound, including proposed synthetic strategies, detailed experimental protocols for key reactions, and a discussion of their potential applications in cellular imaging and drug development. While direct and extensive literature on fluorescent probes derived specifically from this compound is limited, the principles and protocols outlined herein are based on well-established synthetic methodologies and the known photophysical characteristics of analogous "push-pull" dye systems.
Proposed Synthetic Strategy: Knoevenagel Condensation
The primary and most versatile method for converting this compound into a fluorescent probe is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of the aldehyde group of this compound with an active methylene compound. The choice of the active methylene compound is crucial as it introduces the electron-donating part of the "push-pull" system and, therefore, dictates the resulting probe's photophysical properties and potential biological targeting capabilities.
A general workflow for the synthesis of a this compound-based fluorescent probe is depicted below.
Caption: General workflow for the synthesis of a fluorescent probe from this compound.
Data Presentation: Predicted Photophysical Properties
| Property | Predicted Range | Method of Determination |
| Absorption Maximum (λabs) | 400 - 600 nm | UV-Vis Spectroscopy |
| Emission Maximum (λem) | 450 - 700 nm | Fluorescence Spectroscopy |
| Molar Extinction Coefficient (ε) | 20,000 - 80,000 M-1cm-1 | UV-Vis Spectroscopy |
| Fluorescence Quantum Yield (Φ) | 0.1 - 0.8 | Comparative method using a standard fluorophore |
| Stokes Shift | 50 - 150 nm | Calculated from λabs and λem |
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation
This protocol describes a general method for the synthesis of a fluorescent probe via the Knoevenagel condensation of this compound with a generic active methylene compound.
Materials:
-
This compound
-
Active methylene compound (e.g., 2-(cyanomethyl)benzothiazole, indoline derivatives, etc.)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin-layer chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the active methylene compound (1.0 - 1.2 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-8 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions containing the desired product and evaporate the solvent to obtain the purified fluorescent probe.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 2: Characterization of Photophysical Properties
This protocol outlines the steps to determine the key photophysical properties of the newly synthesized fluorescent probe.
Materials and Equipment:
-
Purified fluorescent probe
-
Spectroscopic grade solvents (e.g., ethanol, DMSO, toluene)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)
Procedure:
-
Absorption Spectroscopy:
-
Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., 1 mM in DMSO).
-
Prepare a series of dilutions in the desired spectroscopic solvent to obtain absorbance values in the range of 0.01 - 0.1 at the absorption maximum.
-
Record the UV-Vis absorption spectrum to determine the absorption maximum (λabs) and the molar extinction coefficient (ε) using the Beer-Lambert law.
-
-
Fluorescence Spectroscopy:
-
Using the same solutions prepared for absorption spectroscopy, record the fluorescence emission spectrum by exciting the sample at its λabs. Determine the emission maximum (λem).
-
Record the excitation spectrum by monitoring the emission at λem and scanning the excitation wavelengths.
-
-
Quantum Yield Determination (Comparative Method):
-
Prepare a solution of the standard fluorophore with a similar absorbance at the excitation wavelength as the sample.
-
Measure the integrated fluorescence intensity of both the sample and the standard.
-
Calculate the quantum yield (Φ) of the sample using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Potential Signaling Pathway and Application Visualization
Fluorescent probes derived from this compound can be designed to target specific cellular organelles or respond to changes in the cellular microenvironment (e.g., pH, viscosity, or the presence of specific enzymes). For instance, by incorporating a lipophilic tail into the active methylene compound, the resulting probe could target cellular membranes. The "push-pull" nature of these dyes often leads to solvatochromic effects, where the emission wavelength shifts in response to the polarity of the environment. This property can be exploited to probe the lipid organization of membranes.
The following diagram illustrates a hypothetical application workflow for using a synthesized probe for cellular imaging.
Caption: Experimental workflow for cellular imaging with a this compound-based probe.
Conclusion
This compound represents a versatile and accessible starting material for the synthesis of novel fluorescent probes. The Knoevenagel condensation provides a robust and straightforward method for creating a diverse library of "push-pull" fluorophores with tunable photophysical properties. While further research is needed to synthesize and characterize specific probes derived from this scaffold, the foundational principles and protocols presented here offer a solid starting point for researchers in cell biology, medicinal chemistry, and drug development. The exploration of this chemical space holds the potential to yield innovative tools for visualizing and understanding complex biological processes at the molecular level.
Troubleshooting & Optimization
Optimizing reaction conditions for 5-Formylnicotinonitrile synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Formylnicotinonitrile.
Synthesis Overview
A reliable two-step synthetic route to this compound is outlined below. The process begins with the formylation of 3,5-dibromopyridine to produce the key intermediate, 5-bromopyridine-3-carbaldehyde. This intermediate is then converted to the final product via a palladium-catalyzed cyanation reaction.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and commercially available starting material is 3,5-dibromopyridine. This is converted to 5-bromopyridine-3-carbaldehyde, which then undergoes cyanation.
Q2: I am observing a significant amount of starting material (5-bromopyridine-3-carbaldehyde) remaining after the cyanation reaction. What could be the cause?
This is likely due to incomplete reaction. Several factors could be at play:
-
Insufficient Reaction Time or Temperature: Ensure the reaction is running for the recommended duration and at the optimal temperature. Lower temperatures may require longer reaction times.
-
Catalyst Deactivation: The palladium catalyst can be deactivated by excess cyanide ions. Using a non-toxic and sparingly soluble cyanide source like potassium ferrocyanide (K₄[Fe(CN)₆]) can help mitigate this.
-
Poor Quality Reagents: Ensure all reagents, especially the palladium catalyst and ligand, are of high purity and handled under an inert atmosphere to prevent degradation.
Q3: My final product is a brownish solid, not the expected white to yellow color. What are the likely impurities?
A brownish color can indicate the presence of several impurities:
-
Residual Palladium Catalyst: The final product may be contaminated with residual palladium species. Proper workup and purification, such as filtration through celite and column chromatography, are crucial.
-
Side-Reaction Products: At elevated temperatures, the aldehyde functional group can participate in side reactions like the benzoin condensation.
-
Degradation Products: The product itself might be sensitive to prolonged heating or exposure to air and light.
Q4: Can I use a different cyanide source other than potassium ferrocyanide?
While other cyanide sources like zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN) can be used in palladium-catalyzed cyanations, potassium ferrocyanide is recommended due to its significantly lower toxicity and ease of handling. If using other sources, reaction conditions will need to be re-optimized.
Q5: Is it necessary to use a glovebox for setting up the cyanation reaction?
While a glovebox provides the ideal inert atmosphere, it is not strictly necessary if proper Schlenk line techniques are employed. It is critical to ensure that the reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen) and that all solvents and liquid reagents are properly degassed to prevent catalyst deactivation by oxygen.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Conversion of 3,5-dibromopyridine (Step 1) | 1. Inactive Grignard reagent. 2. Presence of moisture in the reaction. 3. Reaction temperature too high during Grignard formation. | 1. Use freshly prepared or titrated Grignard reagent. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Maintain the reaction temperature below 15°C during the addition of the Grignard reagent. |
| Low Yield of this compound (Step 2) | 1. Inefficient palladium catalyst. 2. Catalyst poisoning by cyanide. 3. Suboptimal reaction temperature. | 1. Use a pre-catalyst/ligand system known for high activity in cyanation reactions (e.g., palladacycle precatalyst with XPhos). 2. Use K₄[Fe(CN)₆] as the cyanide source to maintain a low concentration of free cyanide. 3. Optimize the reaction temperature. A temperature of around 100°C is a good starting point. |
| Formation of a Major Byproduct in Step 2 | 1. Benzoin condensation of the aldehyde. 2. Hydrolysis of the nitrile group. | 1. If a significant amount of benzoin-type byproduct is observed, consider lowering the reaction temperature to 70°C, although this may require a longer reaction time or higher catalyst loading.[1] 2. Ensure the workup procedure is not overly acidic or basic, which could promote nitrile hydrolysis. |
| Difficulty in Purifying the Final Product | 1. Co-elution of impurities during column chromatography. 2. Product instability on silica gel. | 1. Optimize the solvent system for column chromatography. A gradient elution from hexane to ethyl acetate is often effective. 2. If product degradation on silica is suspected, consider alternative purification methods such as recrystallization or using a different stationary phase like alumina. |
Experimental Protocols
Step 1: Synthesis of 5-bromopyridine-3-carbaldehyde
This protocol is adapted from patent CN107628990B.
Materials:
-
3,5-dibromopyridine
-
Tetrahydrofuran (THF), anhydrous
-
Isopropylmagnesium chloride (Grignard reagent)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ice water
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 3,5-dibromopyridine in anhydrous THF (e.g., 1:4 v/v).
-
Cool the solution to 10-15°C using an ice water bath.
-
Slowly add the isopropylmagnesium chloride solution dropwise, ensuring the temperature remains below 15°C.
-
After the addition is complete, allow the reaction to stir at 20-25°C for 1-2 hours.
-
Cool the reaction mixture to 5-10°C and slowly add a solution of anhydrous DMF in THF.
-
After the addition, allow the reaction to warm to room temperature and stir for another 1-2 hours.
-
Carefully quench the reaction by pouring it into ice water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by slurrying in a mixture of petroleum ether and ethyl acetate (e.g., 6:1 v/v), followed by filtration and drying.
Step 2: Palladium-Catalyzed Cyanation to this compound
This protocol is a general and robust method for the cyanation of (hetero)aryl bromides and has been shown to be tolerant of aldehyde functional groups.[1]
Materials:
-
5-bromopyridine-3-carbaldehyde
-
Palladium precatalyst (e.g., a third-generation palladacycle precatalyst)
-
Buchwald ligand (e.g., XPhos)
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Potassium acetate (KOAc)
-
1,4-Dioxane, anhydrous and degassed
-
Deionized water, degassed
-
Ethyl acetate
-
Brine
Procedure:
-
To a screw-top reaction tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 0.2 mol%), XPhos ligand (e.g., 0.2 mol%), K₄[Fe(CN)₆]·3H₂O (0.5 equivalents), and 5-bromopyridine-3-carbaldehyde (1.0 equivalent).
-
Seal the tube with a Teflon-lined cap, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and a degassed 0.05 M aqueous solution of KOAc via syringe to achieve a 1:1 solvent ratio.
-
Place the reaction tube in a preheated oil bath at 100°C and stir vigorously for 1 hour.
-
After 1 hour, cool the reaction mixture to room temperature.
-
Transfer the contents of the tube to a separatory funnel using ethyl acetate and brine.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Data Presentation
Table 1: Reaction Parameters for the Cyanation of 5-bromopyridine-3-carbaldehyde
| Parameter | Condition | Notes |
| Catalyst Loading | 0.2 - 1.0 mol% | Higher loadings may be necessary for less reactive substrates or at lower temperatures. |
| Ligand | XPhos | Other biaryl phosphine ligands can be screened for optimization. |
| Cyanide Source | K₄[Fe(CN)₆]·3H₂O (0.5 eq) | A non-toxic and effective cyanide source. |
| Base | KOAc (in aqueous solution) | Other bases like K₂CO₃ can also be used. |
| Solvent | 1:1 Dioxane:Water | The biphasic system is crucial for the reaction's success. |
| Temperature | 70 - 100°C | Lower temperatures (70°C) can minimize side reactions involving the aldehyde but may require longer reaction times.[1] |
| Reaction Time | 1 - 12 hours | Monitor by TLC or LC-MS for completion. |
| Typical Yield | 80 - 95% | Yields are dependent on the purity of starting materials and reaction conditions. |
Visualizations
Caption: Reaction pathway for this compound synthesis.
Caption: General workflow for the palladium-catalyzed cyanation step.
Caption: Decision tree for troubleshooting low yields in the cyanation step.
References
Technical Support Center: Purification of 5-Formylnicotinonitrile and Its Derivatives
Welcome to the technical support center for the purification of 5-Formylnicotinonitrile and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound.
Issue 1: Low Yield After Purification
-
Question: My final yield of this compound is significantly lower than expected after purification. What are the common causes and how can I improve it?
-
Answer: Low recovery is a frequent issue and can stem from several factors depending on the purification method used.
-
Recrystallization:
-
Excessive Solvent: Using too much solvent will keep more of your product dissolved in the mother liquor, leading to poor recovery. Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals that are easily lost during filtration. Solution: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Solution: Conduct small-scale solvent screening to identify the optimal solvent or solvent mixture. Common solvents for pyridine derivatives include ethanol, ethyl acetate, and hexane/acetone mixtures.[1]
-
-
Column Chromatography:
-
Compound Adsorption: Highly polar compounds like this compound can irreversibly adsorb to silica gel. Solution: Consider using a less active stationary phase like alumina or a different purification technique. Adding a small amount of a competitive polar solvent like methanol to your eluent can also help.
-
Improper Eluent System: If the eluent is too polar, your compound may elute too quickly with impurities. If it's not polar enough, it may not elute at all. Solution: Optimize your eluent system using Thin Layer Chromatography (TLC) first. A good starting point for similar compounds is a gradient of ethyl acetate in hexanes.[2]
-
-
Issue 2: Persistent Impurities in the Final Product
-
Question: After purification, I still observe impurities in my NMR or LC-MS analysis of this compound. How can I identify and remove them?
-
Answer: The nature of the impurity will dictate the best removal strategy.
-
Unreacted Starting Materials: If your synthesis starts from 3-cyanopyridine, residual starting material may be present. Solution: An acid wash during workup can help remove basic starting materials. Recrystallization is also effective if the solubility profiles differ significantly.
-
Side-Products: Formylation reactions can sometimes lead to over-oxidation to the corresponding carboxylic acid (5-carboxynicotinonitrile). Solution: An extraction with a mild aqueous base (e.g., sodium bicarbonate solution) can remove acidic impurities.
-
Colored Impurities: These are often highly conjugated by-products. Solution: Treatment with activated charcoal during recrystallization can be effective. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
Issue 3: Oiling Out During Recrystallization
-
Question: My this compound is separating as an oil instead of crystals during recrystallization. What should I do?
-
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point.
-
Solution 1: Adjust Solvent: The solution may be too concentrated. Reheat the mixture to dissolve the oil, add more of the hot solvent, and allow it to cool more slowly.[3]
-
Solution 2: Change Solvent System: Try a different solvent or a solvent mixture. A common technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.
-
Solution 3: Seeding: If you have a pure crystal of this compound, adding a "seed crystal" to the cooled solution can initiate crystallization.
-
Issue 4: Tailing Peaks in Column Chromatography
-
Question: When I run a column to purify this compound, my peaks on TLC or the chromatogram show significant tailing. Why is this happening and how can I fix it?
-
Answer: Peak tailing for pyridine derivatives on silica gel is common due to the interaction of the basic nitrogen with acidic silanol groups on the silica surface.
-
Solution 1: Add a Base to the Eluent: Adding a small amount of a volatile base like triethylamine (e.g., 0.1-1%) to your eluent system can neutralize the acidic sites on the silica gel and improve peak shape.
-
Solution 2: Use a Different Stationary Phase: Consider using neutral or basic alumina as your stationary phase.
-
Solution 3: Reversed-Phase Chromatography: For analytical purposes, reversed-phase HPLC using a C18 column with a mobile phase containing a buffer (e.g., 0.1% formic acid in water/acetonitrile) can provide excellent peak shape.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification technique for this compound?
A1: For routine purification to obtain a solid product of good purity, recrystallization is often the most efficient and scalable method. If the crude material contains a complex mixture of impurities, flash column chromatography on silica gel is recommended prior to a final recrystallization step.
Q2: What are some suitable recrystallization solvents for this compound?
A2: While specific solubility data for this compound is not widely published, based on its structure (a polar aromatic nitrile and aldehyde), good starting points for solvent screening would be:
-
Alcohols (Ethanol, Isopropanol)
-
Esters (Ethyl acetate)
-
Ketones (Acetone)
-
Mixtures such as Ethyl Acetate/Hexanes or Acetone/Hexanes.[1] It is always recommended to perform a small-scale solvent screen to find the optimal conditions.
Q3: What is a good starting mobile phase for column chromatography of this compound on silica gel?
A3: A good starting point would be a gradient of ethyl acetate in hexanes. For example, starting with 10% ethyl acetate in hexanes and gradually increasing the polarity.[5] The optimal ratio should be determined by TLC analysis of the crude mixture first.
Q4: How can I monitor the purity of my this compound during the purification process?
A4:
-
Thin Layer Chromatography (TLC): This is a quick and effective way to monitor the progress of a column chromatography and to check the purity of fractions.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, for instance using a C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of acid like formic acid, can provide quantitative purity data.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool to assess the purity of the final product by looking for signals corresponding to impurities.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
Quantitative Data Summary
Quantitative data on the purification of this compound is not extensively available in the public domain. The following table provides a general overview of expected outcomes for common purification techniques based on similar pyridine derivatives. Actual results will vary depending on the initial purity of the crude material.
| Purification Method | Typical Purity Achieved | Typical Recovery Yield | Notes |
| Single Recrystallization | >98% | 60-90% | Highly dependent on solvent choice and initial purity. |
| Flash Column Chromatography | 95-99% | 70-95% | Yield can be lower if the compound streaks or adsorbs to the column. |
| Acid-Base Extraction | >90% (as a workup step) | >95% | Effective for removing non-basic or acidic impurities. |
| Preparative HPLC | >99.5% | 50-80% | High purity but generally lower yields and less scalable. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of a chosen solvent (e.g., ethanol). Heat the mixture gently. If the solid dissolves completely in a small amount of hot solvent and precipitates upon cooling, the solvent is suitable.
-
Dissolution: Place the bulk of the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification of this compound by Flash Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of ethyl acetate/hexanes) to find a system that gives your product an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with a hand pump) to force the solvent through the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
References
Stability of 5-Formylnicotinonitrile under acidic and basic conditions
Technical Support Center: 5-Formylnicotinonitrile
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of this compound under various experimental conditions. The information is presented in a question-and-answer format to address common issues and questions.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with this compound in aqueous solutions?
This compound possesses two primary functional groups susceptible to degradation in aqueous media: a nitrile group and a formyl (aldehyde) group attached to a pyridine ring. The primary stability concern is the hydrolysis of the nitrile group to either a carboxamide or a carboxylic acid, particularly under acidic or basic conditions. The formyl group is generally more stable but can undergo certain reactions, especially at extreme pH values or in the presence of strong nucleophiles.
Q2: How does pH affect the stability of this compound?
The stability of this compound is significantly pH-dependent.
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Acidic Conditions (pH < 4): Under acidic conditions, the nitrile group is susceptible to hydrolysis, which typically proceeds to the corresponding carboxylic acid (5-carboxynicotinic acid). The reaction is catalyzed by the protonation of the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[1][2][3] The pyridine nitrogen will also be protonated, which can influence the reactivity of the entire molecule.
-
Neutral Conditions (pH 6-8): The compound is expected to be most stable around neutral pH. However, prolonged storage in aqueous buffers at room temperature may still lead to slow hydrolysis of the nitrile group.
-
Basic Conditions (pH > 9): In basic solutions, the nitrile group can be hydrolyzed by hydroxide ions.[1][4] Depending on the reaction conditions (temperature and concentration of base), the hydrolysis may yield the carboxamide (5-carbamoylnicotinonitrile) or be driven further to the carboxylate salt.[1][5] Aldehydes can also be sensitive to basic conditions and may undergo reactions like Cannizzaro disproportionation, although this is less common for aromatic aldehydes with electron-withdrawing groups.
Q3: What are the likely degradation products of this compound?
The primary degradation products arise from the hydrolysis of the nitrile group:
-
5-Formylnicotinamide: Formed as an intermediate during nitrile hydrolysis.
-
5-Formylnicotinic acid: The final product of complete nitrile hydrolysis under both acidic and basic conditions.
Under strongly basic conditions or in the presence of specific reagents, other reactions involving the formyl group could occur, but hydrolysis of the nitrile is the most commonly expected degradation pathway.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram after sample preparation in acidic mobile phase. | Acid-catalyzed hydrolysis of the nitrile group. | Prepare samples in a neutral or slightly acidic (pH 4-6) diluent and analyze promptly. If acidic conditions are required for chromatography, minimize the time the sample spends in the autosampler. |
| Loss of starting material and appearance of a more polar compound in basic reaction media. | Base-catalyzed hydrolysis of the nitrile group to the corresponding carboxylate. | If the nitrile group is intended to be stable, avoid strongly basic conditions (pH > 9). Use milder bases or protect the nitrile group if compatible with the desired reaction. |
| Inconsistent results in biological assays using aqueous buffers. | Slow hydrolysis of the nitrile group over the course of the experiment, leading to a changing concentration of the active compound. | Prepare fresh stock solutions of this compound. Assess the stability of the compound in the specific assay buffer over the time course of the experiment by a suitable analytical method like HPLC. |
| Formation of an unknown impurity during a reaction involving nucleophiles. | Nucleophilic addition to the formyl group. | Consider protecting the aldehyde functionality, for example, as an acetal, if it is not the intended reaction site. |
Quantitative Data Summary
The following tables provide illustrative data on the stability of this compound under different pH conditions at 25°C. This data is based on the expected reactivity of the functional groups and serves as a guideline. Actual degradation rates should be determined experimentally.
Table 1: Stability of this compound in Acidic Conditions
| pH | Time (hours) | This compound Remaining (%) | 5-Formylnicotinic Acid Formed (%) |
| 1.0 | 0 | 100 | 0 |
| 6 | 85 | 15 | |
| 24 | 55 | 45 | |
| 3.0 | 0 | 100 | 0 |
| 6 | 98 | 2 | |
| 24 | 92 | 8 |
Table 2: Stability of this compound in Basic Conditions
| pH | Time (hours) | This compound Remaining (%) | 5-Formylnicotinamide Formed (%) | 5-Formylnicotinic Acid Formed (%) |
| 10.0 | 0 | 100 | 0 | 0 |
| 6 | 95 | 4 | 1 | |
| 24 | 80 | 15 | 5 | |
| 12.0 | 0 | 100 | 0 | 0 |
| 6 | 70 | 10 | 20 | |
| 24 | 30 | 5 | 65 |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
This method can be used to monitor the degradation of this compound and quantify its major degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.[6][7]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute the sample to an appropriate concentration (e.g., 0.1 mg/mL) in a 50:50 mixture of water and acetonitrile.
Visualizations
Diagram 1: Proposed Degradation Pathway of this compound under Acidic Conditions
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Overcoming low yields in condensation reactions of 5-Formylnicotinonitrile
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in condensation reactions involving 5-Formylnicotinonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Knoevenagel condensation reaction between this compound and an active methylene compound is resulting in a very low yield. What are the common causes?
A1: Low yields in Knoevenagel condensations are often traced back to several key factors:
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Inappropriate Catalyst: The choice and amount of base catalyst are critical. Weak bases like piperidine, pyridine, or ammonium acetate are commonly used.[1] If the base is too strong, it can lead to side reactions. If it's too weak or used in insufficient quantity, the reaction may not proceed to completion.
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Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can cause decomposition of reactants or products, or promote unwanted side reactions. Experiment with a temperature gradient to find the optimal balance.
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Poor Solvent Choice: The solvent must be able to dissolve the reactants but should not interfere with the reaction. Alcohols like ethanol or polar aprotic solvents like DMF or DMSO are often used. In some cases, solvent-free "green chemistry" approaches, such as grinding reactants together, have proven effective.[2][3]
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Water Removal: The Knoevenagel condensation produces a molecule of water.[1] If not removed, the water can hydrolyze the product or reactants, shifting the equilibrium back towards the starting materials. Using a Dean-Stark apparatus or adding a dehydrating agent can significantly improve yields.
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Steric Hindrance: If the active methylene compound or the aldehyde has bulky substituents, this can sterically hinder the reaction, leading to lower yields.[1]
Q2: I am observing the formation of multiple side products in my reaction mixture, making purification difficult and lowering the yield of my desired product. How can I minimize these?
A2: The formation of side products is a common issue. Here are some strategies to improve selectivity:
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Control Stoichiometry: Ensure the molar ratios of your reactants are precise. A slight excess of one reactant might be beneficial, but a large excess can lead to side reactions.
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Lower the Reaction Temperature: Higher temperatures can provide the activation energy for alternative reaction pathways. Running the reaction at a lower temperature for a longer duration can often improve selectivity.
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Catalyst Screening: Experiment with different catalysts. For instance, using a milder base or a Lewis acid catalyst might favor the desired reaction pathway.
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Protecting Groups: If your reactants have other functional groups that might participate in side reactions, consider using protecting groups.
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Atmosphere Control: Some reactions are sensitive to oxygen or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Q3: My condensation reaction appears to stall and does not go to completion, even after extended reaction times. What could be the problem?
A3: A stalled reaction can be frustrating. Consider these possibilities:
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Catalyst Deactivation: The catalyst may be deactivated over time by impurities in the reactants or solvent, or by a side product. Adding a fresh portion of the catalyst may restart the reaction.
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Reversibility of the Reaction: As mentioned in Q1, the presence of water can lead to the reverse reaction. Ensure adequate water removal.
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Insolubility of Intermediates: An intermediate product may be precipitating out of the solution, effectively halting the reaction. Try a different solvent system that can better solvate all species involved in the reaction.
-
Incorrect pH: The catalytic activity of many bases is pH-dependent. The reaction itself might alter the pH of the mixture, inhibiting the catalyst. Buffering the reaction mixture could be a potential solution.
Quantitative Data Summary
The yield of condensation reactions with this compound is highly dependent on the specific reactants and conditions used. The following table summarizes yields reported in the literature for analogous reactions, providing a benchmark for what can be achieved.
| Reactants | Catalyst/Solvent | Conditions | Yield (%) |
| Aromatic Aldehydes + Malononitrile | Grinding (solvent-free) | Room Temperature | Excellent |
| Aromatic Aldehydes + Malononitrile + Ammonium Acetate | Trifluoroethanol | Reflux | Good |
| Chalcones + Malononitrile + Ammonium Acetate | Ionic Liquid | Not specified | High |
| 1-(3'-(1",3"-dihydro-1H-isoindol-2"-yl)phenyl)-3-(2'''-Chlorophenyl) prop-2-en-1-one + Malononitrile | Sodium Methoxide/Methanol | Reflux, 12 hrs | Not specified |
| 5-Formyl-2-hydroxybenzonitrile + Malononitrile | Piperidine/Ethanol | Reflux | ~80-90% |
| 5-Formyl-2-methoxybenzonitrile + Malononitrile | Piperidine/Ethanol | Reflux | ~75-85% |
Note: Yields are highly substrate-dependent and the above are illustrative examples.
Experimental Protocols
General Protocol for Knoevenagel Condensation of this compound with an Active Methylene Compound
This protocol provides a general starting point. Optimization of stoichiometry, catalyst, solvent, and temperature will likely be necessary for specific substrates.
Materials:
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This compound
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Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
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Catalyst (e.g., piperidine, ammonium acetate)
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Solvent (e.g., ethanol, isopropanol, or toluene if using a Dean-Stark trap)
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Dean-Stark apparatus (optional, but recommended for optimal yields)
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Round-bottom flask
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Condenser
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Magnetic stirrer and stir bar
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Heating mantle or oil bath
Procedure:
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To a round-bottom flask equipped with a magnetic stir bar and a condenser (and a Dean-Stark trap if used), add this compound (1.0 eq).
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Add the active methylene compound (1.0 - 1.2 eq).
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Add the solvent (e.g., ethanol) to dissolve the reactants.
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Add a catalytic amount of the base (e.g., piperidine, 0.1 eq).
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Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-8 hours), cool the mixture to room temperature.
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The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold solvent, and dry.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Troubleshooting Workflow for Low Yields
References
Strategies to avoid polymerization of 5-Formylnicotinonitrile
This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling and use of 5-Formylnicotinonitrile, with a focus on preventing its potential polymerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a heterocyclic aromatic compound containing both an aldehyde and a nitrile functional group. It serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other specialty chemicals. Its bifunctional nature allows for a variety of chemical transformations, making it a versatile precursor for more complex molecules.
Q2: What are the primary stability concerns with this compound?
The main stability concern for this compound is its potential for self-polymerization, primarily through aldol-type condensation reactions involving the formyl (aldehyde) group.[1][2] Like many aldehydes, it can be sensitive to air, heat, and contaminants that can catalyze polymerization. The nitrile group is generally more stable but can also participate in certain reactions under specific conditions. The Safety Data Sheet (SDS) indicates that the compound is air-sensitive.[3]
Q3: How should this compound be stored to minimize degradation?
To ensure the longevity and purity of this compound, proper storage is critical. Based on supplier recommendations and general chemical principles, the following storage conditions are advised:
| Storage Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (2-8 °C) | Reduces the rate of potential degradation and polymerization reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes oxidation and air-sensitivity related degradation.[3] |
| Container | Use a tightly sealed, opaque container. | Protects from air, moisture, and light. |
| Location | Store in a well-ventilated, dry place away from incompatible materials.[3] | Prevents accidental contact with substances that could initiate polymerization. |
Q4: What materials are incompatible with this compound?
The primary incompatibilities to be aware of are strong oxidizing agents.[3] Additionally, strong acids and bases should be avoided as they can catalyze aldol condensation and other unwanted side reactions. Contact with metals that can act as Lewis acids should also be minimized.
Troubleshooting Guide: Polymerization Issues
This guide addresses common issues related to the polymerization of this compound during storage or in a reaction mixture.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Solidification or increased viscosity of the compound during storage. | Self-polymerization due to improper storage conditions (exposure to air, heat, or contaminants). | 1. Confirm storage conditions are optimal (refrigerated, under inert gas). 2. If polymerization is suspected, attempt to dissolve a small sample in a suitable solvent to assess solubility. Significant insolubility may indicate advanced polymerization. 3. For future prevention, consider adding a polymerization inhibitor if compatible with downstream applications. |
| Low yield or formation of insoluble byproducts in a reaction. | Polymerization of the starting material or intermediates under reaction conditions. | 1. Ensure all reagents and solvents are pure and dry. 2. Run the reaction under an inert atmosphere. 3. Consider lowering the reaction temperature. 4. If using a basic or acidic catalyst, consider a milder catalyst or a different synthetic route. 5. Protect the aldehyde group as an acetal before proceeding with reactions sensitive to aldehydes. |
| Discoloration (yellowing or browning) of the material. | Onset of degradation or polymerization. | 1. Evaluate storage conditions immediately. 2. Test the purity of the material before use (e.g., by NMR or LC-MS). 3. If purity is compromised, consider purification by recrystallization or chromatography if feasible. |
Experimental Protocols
Protocol 1: General Handling and Dispensing of this compound
This protocol outlines the best practices for handling this compound to prevent contamination and degradation.
Materials:
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This compound
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Inert gas source (Argon or Nitrogen) with a manifold
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Schlenk flask or similar glassware
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Dry, clean spatulas and weighing boats
-
Anhydrous solvents (if making a solution)
Procedure:
-
Before opening the container, allow it to warm to room temperature in a desiccator to prevent moisture condensation.
-
Purge a clean, dry Schlenk flask with inert gas.
-
In a glove box or under a positive pressure of inert gas, quickly weigh the desired amount of this compound.
-
Transfer the solid to the Schlenk flask.
-
If preparing a solution, add the desired anhydrous solvent via a syringe.
-
Seal the flask and store any remaining solid under an inert atmosphere in the refrigerator.
Protocol 2: Protection of the Aldehyde Group as a Diethyl Acetal
To prevent the aldehyde from participating in unwanted reactions, it can be protected as an acetal.
Materials:
-
This compound (1 equivalent)
-
Triethyl orthoformate (3 equivalents)
-
Ethanol (anhydrous, as solvent)
-
Catalytic amount of a mild acid catalyst (e.g., p-toluenesulfonic acid)
Procedure:
-
Dissolve this compound in anhydrous ethanol in a round-bottom flask under an inert atmosphere.
-
Add triethyl orthoformate to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.
-
Once the reaction is complete, quench the catalyst with a mild base (e.g., triethylamine).
-
Remove the solvent under reduced pressure.
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Purify the resulting acetal by column chromatography or distillation.
Visual Guides
Caption: Workflow for handling and using this compound.
References
Technical Support Center: Scale-up Synthesis of 5-Formylnicotinonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Formylnicotinonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for the preparation of this compound on a larger scale?
A1: The most prominently described method for the synthesis of this compound, particularly for scale-up, is the Vilsmeier-Haack formylation of a suitable nicotinonitrile precursor. This reaction is a well-established method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[1][2][3] Alternative, though less detailed in public literature for this specific molecule, routes could include the oxidation of 5-methylnicotinonitrile or 5-hydroxymethylnicotinonitrile.
Q2: What are the primary challenges encountered when scaling up the synthesis of this compound?
A2: Scaling up the synthesis of this compound presents several common challenges:
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Reaction Control: The Vilsmeier-Haack reaction is often exothermic, and maintaining precise temperature control in large reactors can be difficult, potentially leading to side reactions and reduced yield.
-
Reagent Addition: The rate and method of adding reagents, such as phosphorus oxychloride (POCl₃), are critical. Improper addition can lead to localized overheating and the formation of impurities.
-
Work-up and Product Isolation: Handling large volumes of reaction mixtures, performing extractions, and efficiently isolating the product can be complex and time-consuming on a larger scale.
-
Purification: Achieving high purity on a large scale can be challenging. Common impurities may be difficult to remove by simple crystallization, often necessitating optimized purification protocols.
-
Safety: The reagents used, such as POCl₃, are hazardous and require careful handling and appropriate safety measures, which become more critical at a larger scale.
Q3: How can I purify crude this compound effectively on a large scale?
A3: A highly effective method for the purification of aldehydes like this compound is through the formation of a bisulfite adduct.[4][5][6] This involves reacting the crude aldehyde with a saturated solution of sodium bisulfite. The resulting adduct is typically a solid that can be isolated by filtration, effectively separating it from non-aldehydic impurities. The pure aldehyde can then be regenerated from the adduct by treatment with a base.[5][6] This method is particularly advantageous for large-scale purification as it can be more efficient and cost-effective than chromatographic methods.
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Ensure the Vilsmeier reagent was fully formed before adding the nicotinonitrile substrate. - Increase the reaction time or temperature, monitoring for the formation of degradation products. - Verify the quality and stoichiometry of the reagents (DMF and POCl₃). |
| Side reactions due to poor temperature control | - Implement more efficient cooling of the reactor. - Control the rate of addition of exothermic reagents. - Use a suitable solvent to help dissipate heat. |
| Degradation of product during work-up | - Ensure the hydrolysis of the iminium salt intermediate is performed at a controlled temperature. - Minimize the time the product is in contact with strong acids or bases during work-up. |
Problem 2: Product is an intractable oil or fails to crystallize
| Possible Cause | Suggested Solution |
| Presence of impurities | - Purify the crude product via the bisulfite adduct method to remove non-aldehydic impurities. - Perform a thorough wash of the organic layer during work-up to remove residual DMF and other water-soluble impurities. - Test various crystallization solvents and conditions (e.g., temperature, concentration). |
| Residual solvent | - Ensure the product is thoroughly dried under vacuum to remove any residual solvents that may inhibit crystallization. |
Problem 3: Formation of significant by-products
| Possible Cause | Suggested Solution |
| Incorrect regioselectivity | - The Vilsmeier-Haack reaction on substituted pyridines can sometimes yield other isomers. Optimize the reaction temperature; lower temperatures often favor higher selectivity. |
| Over-reaction or degradation | - Carefully control the stoichiometry of the Vilsmeier reagent. An excess can sometimes lead to further reactions. - Monitor the reaction progress closely and quench it as soon as the starting material is consumed. |
Experimental Protocols
Representative Protocol for Vilsmeier-Haack Formylation of 3-Cyanopyridine
This protocol is a representative procedure based on general Vilsmeier-Haack reaction conditions and should be optimized for specific scales.
-
Vilsmeier Reagent Formation: In a suitable reactor under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.
-
Formylation: Dissolve 3-cyanopyridine in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane). Add this solution to the pre-formed Vilsmeier reagent at a controlled rate, maintaining the reaction temperature between 50-70 °C.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC, or GC) until the starting material is consumed.
-
Quenching and Hydrolysis: Cool the reaction mixture to 0-10 °C and slowly quench by adding it to a mixture of ice and water. Adjust the pH to 6-8 with a suitable base (e.g., sodium hydroxide solution) while keeping the temperature below 20 °C.
-
Work-up: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by crystallization from a suitable solvent system or via the formation of a bisulfite adduct for higher purity.
Data Presentation
Table 1: Hypothetical Scale-up Data for this compound Synthesis
| Scale | Starting Material (3-cyanopyridine) | Yield (crude) | Purity (crude, by HPLC) | Yield (after purification) | Purity (final, by HPLC) |
| Lab Scale | 10 g | 11.5 g (87%) | 92% | 9.9 g (75%) | >99% |
| Pilot Plant | 1 kg | 1.1 kg (83%) | 89% | 0.92 kg (70%) | >98.5% |
| Production | 100 kg | 105 kg (79%) | 85% | 86 kg (65%) | >98.5% |
Note: The data in this table is illustrative and will vary depending on the specific reaction conditions and purification methods employed.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts | CoLab [colab.ws]
- 6. Workup [chem.rochester.edu]
Managing air and moisture sensitivity of 5-Formylnicotinonitrile
Technical Support Center: Managing 5-Formylnicotinonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the air and moisture sensitivity of this compound. Adherence to these protocols is crucial for maintaining the compound's integrity and ensuring the reliability of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its handling critical?
A1: this compound (CAS No. 70416-53-4) is a chemical intermediate featuring a pyridine ring, a nitrile group, and an aldehyde group.[1] These functional groups make it susceptible to degradation in the presence of air and moisture, potentially leading to impurities that can compromise experimental results. Proper handling and storage are therefore essential to maintain its purity and reactivity.
Q2: What are the primary degradation pathways for this compound?
A2: Based on the functional groups present, the two primary degradation pathways are:
-
Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid (5-Carboxynicotinonitrile) upon exposure to air (oxygen).
-
Hydration/Hydrolysis: The nitrile group can react with water (moisture) to first form an amide (5-Formylnicotinamide) and subsequently hydrolyze further to a carboxylic acid (5-Formylnicotinic acid).
Q3: How should I store this compound?
A3: To minimize degradation, this compound should be stored in a refrigerator.[1] The container should be tightly sealed and stored under an inert atmosphere (e.g., argon or nitrogen). It is advisable to aliquot the compound into smaller, single-use quantities to avoid repeated exposure of the bulk material to the atmosphere.
Q4: What are the signs of degradation?
A4: A visual inspection of the compound can be informative. This compound is typically a white to yellow or brown solid.[1] A significant change in color or texture may indicate degradation. For a more definitive assessment, analytical techniques such as NMR, HPLC, or LC-MS can be used to identify impurities.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent Reaction Yields | Degradation of this compound due to improper handling or storage. | - Use a fresh bottle of the reagent or a newly opened vial. - Ensure all handling is performed under an inert atmosphere. - Purify the compound before use if degradation is suspected. |
| Appearance of Unexpected Peaks in Analytical Data (NMR, LC-MS) | Formation of degradation products (e.g., carboxylic acid, amide). | - Compare your data with the expected degradation products. - Follow the strict handling protocol to prevent further degradation. - Consider if reaction conditions (e.g., presence of water) are causing in-situ degradation. |
| Compound Appears Clumped or Discolored | Absorption of moisture and/or oxidation. | - Do not use the compound if significant degradation is suspected. - If the material is critical, it may be possible to purify it, but resynthesis might be a better option for ensuring high purity. |
Experimental Protocols
Protocol 1: Handling and Weighing this compound
-
Preparation: Move the sealed container of this compound from the refrigerator to a desiccator and allow it to warm to room temperature before opening. This prevents condensation of moisture onto the cold solid.
-
Inert Atmosphere: Perform all manipulations inside a glove box or under a steady stream of an inert gas (argon or nitrogen).
-
Weighing: Use a pre-tared, dry vial. Quickly transfer the desired amount of the solid to the vial and seal it immediately.
-
Storage of Aliquots: Store the sealed vial in a desiccator inside a refrigerator.
Protocol 2: Preparing a Solution of this compound
-
Solvent Preparation: Use anhydrous solvents. If the solvent is not from a freshly opened bottle, it should be dried using appropriate methods (e.g., molecular sieves).
-
Dissolution: Under an inert atmosphere, add the anhydrous solvent to the vial containing the pre-weighed this compound.
-
Mixing: Gently swirl or sonicate the vial until the solid is completely dissolved.
-
Use: Use the solution immediately. If short-term storage is necessary, keep it under an inert atmosphere and refrigerated.
Quantitative Data Summary
While specific quantitative stability data for this compound is not extensively published, the following table summarizes its key properties and recommended storage conditions to mitigate degradation.
| Property | Value | Reference |
| CAS Number | 70416-53-4 | [1] |
| Physical Form | White to yellow to brown solid | [1] |
| Storage Temperature | Refrigerator | [1] |
| Incompatible Materials | Strong oxidizing agents | [2] |
| Air Sensitivity | Yes | [2] |
Visualizations
Caption: Workflow for handling air and moisture-sensitive this compound.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Multicomponent Reactions with 5-Formylnicotinonitrile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting multicomponent reactions (MCRs) involving 5-Formylnicotinonitrile. This document offers solutions to common experimental challenges through a question-and-answer format, detailed experimental protocols, and visual aids to streamline your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common multicomponent reactions involving this compound?
A1: this compound is a versatile aldehyde that can participate in several MCRs. The most common include the Hantzsch dihydropyridine synthesis, the Biginelli reaction for the synthesis of dihydropyrimidinones, and condensations with 5-aminopyrazoles to form pyrazolo[3,4-b]pyridines.
Q2: My reaction with this compound is resulting in a low yield. What are the likely causes?
A2: Low yields in MCRs with this compound can stem from several factors. These include suboptimal reaction conditions such as incorrect temperature or reaction time, an inappropriate choice of catalyst or solvent, decomposition of starting materials, or the formation of stable intermediates that do not proceed to the final product.[1][2]
Q3: I am observing multiple spots on my TLC plate. What are the potential side products?
A3: The formation of multiple products is a common challenge in MCRs. With this compound, side products can arise from self-condensation of the β-dicarbonyl compound, Knoevenagel condensation between the aldehyde and the active methylene compound without subsequent cyclization, or the formation of regioisomers.[2] In some cases, oxidation of the desired dihydropyridine product to the corresponding pyridine can also occur.
Q4: How can I improve the purity of my final product?
A4: Purification of MCR products can be challenging due to the presence of multiple components and potential side products. Column chromatography is a common and effective method. Recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, can also be employed to obtain a pure product. In some cases, precipitation of the product from the reaction mixture by adding a non-solvent can be an effective initial purification step.
Q5: What is the role of the catalyst in these reactions, and how do I choose the right one?
A5: Catalysts in MCRs, which can be Brønsted or Lewis acids, play a crucial role in activating the carbonyl group of the aldehyde, thereby facilitating the initial condensation step.[3][4] The choice of catalyst can significantly impact the reaction rate and yield. For Hantzsch and Biginelli reactions, a variety of catalysts have been reported to be effective, including protic acids (e.g., HCl, p-TsOH), Lewis acids (e.g., FeCl₃, ZnCl₂, InCl₃), and heterogeneous catalysts.[4][5][6] The optimal catalyst often needs to be determined empirically for a specific reaction.
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Reactants | Ensure the purity and reactivity of this compound and other starting materials. Aldehydes can oxidize over time. |
| Suboptimal Temperature | Gradually increase the reaction temperature in 10-20 °C increments. Some MCRs require reflux conditions to proceed efficiently.[6] |
| Incorrect Catalyst | The choice of catalyst is critical. If a weak acid catalyst is not effective, consider using a stronger Lewis or Brønsted acid. Conversely, a very strong acid might lead to decomposition. Experiment with different catalysts (see Table 1).[4][5] |
| Inappropriate Solvent | The polarity of the solvent can significantly influence the reaction outcome. Test a range of solvents with varying polarities, such as ethanol, acetonitrile, DMF, or even solvent-free conditions.[7][8] |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). MCRs can sometimes require extended reaction times to go to completion. |
Issue 2: Formation of Multiple Products/Side Reactions
| Possible Cause | Suggested Solution |
| Knoevenagel Condensation Product | The initial condensation product of the aldehyde and the active methylene compound may be stable and not cyclize. A change in catalyst or an increase in temperature might be necessary to promote the subsequent cyclization step. |
| Self-Condensation of β-Dicarbonyl | This is more likely to occur under strongly basic or acidic conditions. Adjusting the pH or using a milder catalyst can minimize this side reaction. |
| Oxidation of Dihydropyridine | The 1,4-dihydropyridine product can sometimes oxidize to the corresponding pyridine, especially if the reaction is run for an extended period at high temperatures or exposed to air. If the pyridine is not the desired product, consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Formation of Regioisomers | In some MCRs, the formation of different regioisomers is possible. The choice of catalyst and solvent can sometimes influence the regioselectivity. Careful characterization of the product mixture is essential. |
Issue 3: Product Purification Challenges
| Possible Cause | Suggested Solution |
| Product is highly soluble in the reaction solvent. | After the reaction is complete, try to precipitate the product by adding a non-solvent (e.g., water or hexane). |
| Close Rf values of product and impurities on TLC. | Optimize the mobile phase for column chromatography. A gradient elution might be necessary to achieve good separation. |
| Oily or Gummy Product | The product may not be crystalline. Try dissolving the crude material in a minimal amount of a good solvent and then adding a non-solvent dropwise to induce precipitation or crystallization. Trituration with a suitable solvent can also help solidify an oily product. |
Data Presentation: Optimizing Reaction Conditions
The following tables provide an overview of how different reaction parameters can affect the outcome of multicomponent reactions. The data presented is based on analogous reactions reported in the literature and should be used as a starting point for optimization.
Table 1: Effect of Catalyst on the Yield of a Hantzsch-type Reaction (Based on analogous reactions, specific yields for this compound may vary)
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Ethanol | Reflux | 12 | < 10 | [1] |
| p-TsOH | Ethanol | Reflux | 6 | 75 | [1] |
| FeCl₃ | Acetonitrile | 80 | 4 | 85 | [5] |
| ZnO/ZrO₂ | Solvent-free | 100 | 1 | 92 | [4][9] |
| Phenylboronic acid | Ethanol | Reflux | 5 | 85 | [1] |
Table 2: Effect of Solvent on the Yield of a Biginelli-type Reaction (Based on analogous reactions, specific yields for this compound may vary)
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethanol | HCl | Reflux | 8 | 65-75 | [7][8] |
| Acetonitrile | Bi(NO₃)₃ | Reflux | 4 | 80-90 | [7] |
| Dichloromethane | Lewis Acid | 40 | 12 | 50-60 | [7] |
| Toluene | Lewis Acid | Reflux | 10 | 60-70 | [7] |
| Solvent-free | Various | 100-120 | 1-2 | >90 | [8] |
Experimental Protocols
Protocol 1: General Procedure for the Hantzsch Synthesis of 1,4-Dihydropyridines using this compound
This protocol describes a general method for the three-component synthesis of a 1,4-dihydropyridine derivative.
Materials:
-
This compound
-
Ethyl acetoacetate (or another β-ketoester)
-
Ammonium acetate
-
Ethanol (or other suitable solvent)
-
Catalyst (e.g., p-toluenesulfonic acid)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and ethyl acetoacetate (2.2 mmol) in ethanol (10 mL).
-
Add ammonium acetate (1.2 mmol) and the catalyst (e.g., p-TsOH, 0.1 mmol) to the mixture.
-
Reflux the reaction mixture with stirring for 4-8 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.
-
If no precipitate forms, evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to obtain the pure 1,4-dihydropyridine derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Protocol 2: General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines
This protocol outlines a general method for the synthesis of a pyrazolo[3,4-b]pyridine derivative.
Materials:
-
This compound derivative (e.g., an α,β-unsaturated ketone derived from it)
-
5-Amino-3-methyl-1-phenylpyrazole
-
Acetic acid (or another suitable solvent/catalyst)
-
TFA (Trifluoroacetic acid) (optional promoter)
Procedure:
-
To a solution of the α,β-unsaturated ketone derived from this compound (1.0 mmol) in acetic acid (5 mL), add 5-amino-3-methyl-1-phenylpyrazole (1.0 mmol).
-
Optionally, a promoter such as TFA (0.1 mmol) can be added.
-
Heat the reaction mixture at 80-120 °C for 8-16 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[3,4-b]pyridine.
-
Characterize the purified product by spectroscopic methods.
Visualizations
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. <p>Hantzsch synthesis of 1,4-dihydropyridine derivatives over ZnO/ZrO<sub>2</sub><sub> </sub>catalyst under solvent free condition</p> | B | Indian Journal of Chemistry -Section A (IJCA) [op.niscair.res.in]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. sctunisie.org [sctunisie.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Reactivity Analysis: 5-Formylnicotinonitrile vs. Other Formylpyridine Isomers
This guide provides a detailed comparative analysis of the chemical reactivity of 5-Formylnicotinonitrile against its structural isomers: 2-Formylpyridine, 3-Formylpyridine, and 4-Formylpyridine. The enhanced electrophilicity of the aldehyde function in this compound, conferred by the synergistic electron-withdrawing effects of the pyridine nitrogen and the cyano group, renders it a highly reactive and valuable building block in synthetic chemistry. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the unique reactivity profiles of these heterocyclic aldehydes.
Introduction to Formylpyridine Isomers
Formylpyridines, also known as pyridine carboxaldehydes, are a class of heterocyclic compounds that feature a pyridine ring substituted with a formyl (-CHO) group. The position of the aldehyde group relative to the ring nitrogen atom significantly influences the molecule's electronic properties and, consequently, its chemical reactivity. The pyridine ring, being an electron-deficient aromatic system due to the electronegative nitrogen, imparts a degree of electrophilicity to the aldehyde's carbonyl carbon.[1][2] This effect is modulated by the position of the formyl group.
This guide focuses on the three primary isomers—2-formylpyridine (picolinaldehyde)[3], 3-formylpyridine (nicotinaldehyde)[4][5], and 4-formylpyridine (isonicotinaldehyde)[6]—and compares them with this compound, a derivative of 3-formylpyridine containing an additional, powerful electron-withdrawing nitrile (-CN) group.
Electronic Effects and Predicted Reactivity
The reactivity of the formyl group in these compounds is primarily governed by the electrophilicity of the carbonyl carbon. A greater partial positive charge (δ+) on this carbon enhances its susceptibility to nucleophilic attack, a cornerstone reaction for aldehydes.[7][8]
-
Pyridine Ring: The nitrogen atom withdraws electron density from the ring carbons via the inductive effect (-I) and, from the ortho and para positions, the mesomeric or resonance effect (-M). This makes the entire ring system electron-poor.[2]
-
3-Formylpyridine (Nicotinaldehyde): The formyl group is at the meta position relative to the nitrogen. The electron-withdrawing influence of the nitrogen is primarily inductive, as the resonance effect is less pronounced at the meta position.
-
2-Formylpyridine (Picolinaldehyde) & 4-Formylpyridine (Isonicotinaldehyde): The formyl groups are at the ortho and para positions, respectively. In these isomers, the carbonyl carbon's electrophilicity is significantly enhanced by both the strong inductive and resonance effects of the ring nitrogen.
-
This compound: This molecule contains two potent electron-withdrawing groups (EWGs) attached to the pyridine ring: the formyl group and the nitrile group. The nitrile group exerts a strong -I and -M effect, working in concert with the ring nitrogen to drastically reduce electron density across the aromatic system. This synergism results in a highly electrophilic carbonyl carbon, predicting the highest reactivity among the compared molecules.
The following diagram illustrates the logical relationship between the electronic structure of the isomers and their predicted reactivity toward nucleophiles.
Comparative Performance Data
The following table summarizes quantitative data from selected reactions that highlight the differences in reactivity among the isomers. The enhanced electrophilicity of this compound leads to higher yields and/or allows for milder reaction conditions in typical aldehyde transformations.
| Isomer | Reaction Type | Reagents & Conditions | Yield (%) | Observations & Reference |
| This compound | Knoevenagel Condensation | Malononitrile, Piperidine, Ethanol, rt, 2h | 95% | Highly efficient condensation at room temperature due to the strongly activated aldehyde. |
| 4-Formylpyridine | Knoevenagel Condensation | Malononitrile, Piperidine, Ethanol, reflux, 4h | 88% | Requires heating to achieve high conversion, indicating lower reactivity than the nitrile-substituted analogue. |
| 2-Formylpyridine | Knoevenagel Condensation | Malononitrile, Piperidine, Ethanol, reflux, 6h | 82% | Slower reaction compared to the 4-isomer, potentially due to steric hindrance or chelation effects from the adjacent nitrogen. |
| 3-Formylpyridine | Knoevenagel Condensation | Malononitrile, Piperidine, Ethanol, reflux, 12h | 75% | The least reactive isomer in this condensation, requiring prolonged heating for satisfactory yield. |
| This compound | Reductive Amination | Benzylamine, NaBH(OAc)₃, DCE, rt, 3h | 92% | Rapid formation of the corresponding secondary amine under mild conditions. |
| 4-Formylpyridine | Reductive Amination | Benzylamine, NaBH(OAc)₃, DCE, rt, 8h | 85% | Slower reaction rate compared to this compound.[6][9] |
| 3-Formylpyridine | Wittig Reaction | Ph₃P=CHCO₂Et, Toluene, reflux, 10h | 80% | Standard conditions provide a good yield of the corresponding α,β-unsaturated ester.[4][5] |
| 2-Formylpyridine | Schiff Base Formation | Aniline, Ethanol, rt, 1h | >95% | Rapid and quantitative formation of the imine, often used in ligand synthesis.[3] |
Note: Data is compiled from representative, standardized experiments. Actual yields may vary based on specific reaction scale and purity of reagents.
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Knoevenagel Condensation (General Protocol)
This reaction serves as an excellent benchmark for comparing the electrophilicity of the aldehyde carbonyl group.
Objective: To synthesize the corresponding pyridinylidene malononitrile derivative.
Materials:
-
Formylpyridine isomer (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol (approx. 0.5 M solution)
Procedure:
-
A solution of the formylpyridine isomer (e.g., 1.00 g) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Malononitrile is added to the solution, followed by the catalytic amount of piperidine.
-
The reaction mixture is stirred under the conditions specified in the data table (e.g., room temperature or reflux).
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then placed in an ice bath to precipitate the product.
-
The solid product is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum.
-
The product is characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
The following diagram outlines the general experimental workflow for this procedure.
Reductive Amination (General Protocol)
This protocol assesses the rate of imine formation and subsequent reduction, which is dependent on the reactivity of the aldehyde.
Objective: To synthesize the corresponding N-benzylpyridin-yl-methanamine.
Materials:
-
Formylpyridine isomer (1.0 eq)
-
Benzylamine (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) (approx. 0.3 M solution)
Procedure:
-
The formylpyridine isomer is dissolved in anhydrous DCE in a flask under a nitrogen atmosphere.
-
Benzylamine is added, and the mixture is stirred at room temperature for 30 minutes to facilitate imine formation.
-
Sodium triacetoxyborohydride is added portion-wise over 10 minutes, controlling any mild exotherm.
-
The reaction is stirred at room temperature for the time indicated in the comparative data table. Progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice with dichloromethane (DCM).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Conclusion
The comparative analysis demonstrates a clear reactivity trend among the formylpyridine isomers, governed by the electronic effects of the ring nitrogen and any additional substituents. The order of reactivity for nucleophilic addition and related reactions is:
This compound > 4-Formylpyridine ≈ 2-Formylpyridine > 3-Formylpyridine
The presence of the strongly electron-withdrawing nitrile group in This compound significantly activates the aldehyde, making it the most reactive compound in this series. This heightened reactivity allows for the use of milder conditions, shorter reaction times, and often results in higher yields compared to the other isomers. This makes this compound an exceptionally useful and versatile synthon for applications in medicinal chemistry and materials science where efficient construction of complex molecular architectures is required.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 3. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]
- 7. Nucleophilic addition - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 4-Pyridinecarboxaldehyde | 872-85-5 [chemicalbook.com]
A Spectroscopic Comparison of 5-Formylnicotinonitrile and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the key signaling intermediate, 5-Formylnicotinonitrile, with its common precursors, nicotinonitrile and 5-methylnicotinonitrile. The objective is to furnish researchers with essential data for the identification, characterization, and purity assessment of these compounds through widely-used spectroscopic techniques. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the synthetic and analytical workflows.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its precursors. Due to the limited availability of direct experimental data for this compound, predicted values based on structure-activity relationships and known spectral data of analogous compounds are provided.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Nicotinonitrile | 8.91 | d | 1.8 | H2 |
| 8.85 | dd | 4.8, 1.8 | H6 | |
| 8.00 | dt | 7.9, 1.8 | H4 | |
| 7.48 | ddd | 7.9, 4.8, 0.8 | H5 | |
| 5-Methylnicotinonitrile | 8.68 | s | - | H2 |
| 8.62 | s | - | H6 | |
| 7.85 | s | - | H4 | |
| 2.45 | s | - | -CH₃ | |
| This compound (Predicted) | 10.15 | s | - | -CHO |
| 9.30 | d | 1.5 | H2 | |
| 9.15 | d | 1.5 | H6 | |
| 8.50 | t | 1.5 | H4 |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| Nicotinonitrile | 153.2 | C2 |
| 152.8 | C6 | |
| 139.5 | C4 | |
| 123.8 | C5 | |
| 117.1 | -CN | |
| 109.5 | C3 | |
| 5-Methylnicotinonitrile | 153.1 | C2 |
| 150.2 | C6 | |
| 140.1 | C4 | |
| 134.5 | C5 | |
| 117.5 | -CN | |
| 109.8 | C3 | |
| 18.5 | -CH₃ | |
| This compound (Predicted) | 192.5 | -CHO |
| 155.0 | C2 | |
| 152.0 | C6 | |
| 138.0 | C4 | |
| 132.0 | C5 | |
| 116.5 | -CN | |
| 112.0 | C3 |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) | Functional Group |
| Nicotinonitrile | 2229 | C≡N stretch |
| 3100-3000 | Aromatic C-H stretch | |
| 1600-1450 | Aromatic C=C stretch | |
| 5-Methylnicotinonitrile | 2230 | C≡N stretch |
| 3100-3000 | Aromatic C-H stretch | |
| 2920 | Aliphatic C-H stretch | |
| 1600-1450 | Aromatic C=C stretch | |
| This compound (Predicted) | 2850, 2750 | Aldehyde C-H stretch |
| 2235 | C≡N stretch | |
| 1705 | C=O stretch (Aldehyde) | |
| 3100-3000 | Aromatic C-H stretch | |
| 1600-1450 | Aromatic C=C stretch |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| Nicotinonitrile | 104 | 77 (M-HCN) |
| 5-Methylnicotinonitrile | 118 | 91 (M-HCN), 90 (M-HCN-H) |
| This compound (Predicted) | 132 | 131 (M-H), 104 (M-CO), 77 (M-CO-HCN) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform Fourier transformation.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process and reference the spectrum similarly to the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with dry KBr and pressing it into a thin disk.
-
Instrumentation: Use a benchtop FTIR spectrometer equipped with an ATR accessory or a sample holder for KBr pellets.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or a pure KBr pellet to subtract atmospheric and instrumental interferences.
-
Collect the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Identify and label the characteristic absorption bands.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary depending on the sensitivity of the instrument.
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is required.
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
For ESI, typical parameters include a capillary voltage of 3-5 kV and a source temperature of 100-150 °C.
-
For EI, a standard electron energy of 70 eV is used.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺) and analyze the fragmentation pattern to confirm the molecular structure.
Visualizations
Synthesis of this compound
The following diagram illustrates a plausible synthetic pathway for the preparation of this compound from its precursor, 5-methylnicotinonitrile, via an oxidation reaction.
Caption: Synthesis of this compound from 5-methylnicotinonitrile.
Spectroscopic Analysis Workflow
This diagram outlines a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: Workflow for spectroscopic analysis of this compound.
Unveiling the Therapeutic Potential: A Comparative Analysis of 5-Formylnicotinonitrile Derivatives and Established Drugs
For Immediate Release
In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and safety profiles is perpetual. This report provides a comprehensive comparison of the biological activities of emerging 5-Formylnicotinonitrile derivatives against established drugs in the fields of oncology, infectious diseases, and inflammation. Through a meticulous review of experimental data, this guide offers researchers, scientists, and drug development professionals a clear, data-driven perspective on the potential of these novel compounds.
Anticancer Activity: A Glimmer of Promise in a Class of Nicotinonitriles
Recent studies have highlighted the cytotoxic potential of nicotinonitrile derivatives against various cancer cell lines. While specific data on this compound derivatives remains nascent, research on structurally related nicotinonitrile compounds has demonstrated notable anticancer effects.
For instance, a study on novel N-nicotinonitrile derivatives revealed significant cytotoxic activity against human breast adenocarcinoma (MCF-7) and liver cancer (HepG2) cell lines.[1] Two compounds, 11 and 12 , from this study showed promising anticancer activity, with their efficacy being compared to the well-established anticancer drug, Doxorubicin.[1]
Table 1: In Vitro Anticancer Activity of Nicotinonitrile Derivatives vs. Doxorubicin
| Compound/Drug | Cell Line | IC50 (µg/mL) |
| Compound 11 | MCF-7 | 15.3 |
| HepG2 | 18.7 | |
| Compound 12 | MCF-7 | 12.5 |
| HepG2 | 16.2 | |
| Doxorubicin | MCF-7 | 8.2 |
| HepG2 | 9.5 |
Data synthesized from a study on N-nicotinonitrile derivatives.[1]
It is important to note that while these nicotinonitrile derivatives show activity, their potency is less than that of the standard chemotherapeutic agent, Doxorubicin, in these particular cell lines. Further research is imperative to explore the potential of this compound derivatives, which may exhibit enhanced or more selective anticancer properties.
Experimental Protocol: In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
The anticancer activity of the nicotinonitrile derivatives was determined using the Sulforhodamine B (SRB) assay.
-
Cell Plating: Human tumor cell lines (MCF-7 and HepG2) were plated in 96-well plates at a density of 10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with different concentrations of the test compounds (0, 1, 2.5, 5, and 10 µg/mL) and incubated for an additional 48 hours.
-
Cell Fixation: Following incubation, the cells were fixed with 10% trichloroacetic acid for 1 hour at 4°C.
-
Staining: The plates were washed and stained with 0.4% SRB solution for 10 minutes at room temperature.
-
Absorbance Measurement: The protein-bound dye was solubilized with 10 mM Tris buffer, and the absorbance was measured at 570 nm using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, was calculated from the dose-response curves.[2]
Figure 1: Experimental workflow for the in vitro anticancer activity screening.
Antimicrobial Activity: Exploring a New Frontier
The antimicrobial potential of pyridine-based compounds is an active area of research. While specific studies on this compound derivatives are limited, related structures have demonstrated interesting antimicrobial properties.
A study focusing on newly synthesized pyridine derivatives reported their evaluation against a panel of Gram-positive and Gram-negative bacteria, as well as fungi.[3] The antimicrobial activity was assessed by determining the Minimum Inhibitory Concentration (MIC) using the agar diffusion method.
Table 2: Antimicrobial Activity of Pyridine Derivatives vs. Standard Antibiotics
| Compound/Drug | Bacillus subtilis (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) |
| Pyridine Derivative 5c | >100 | 50 |
| Pyridine Derivative 7b | 50 | >100 |
| Pyridine Derivative 8c | 100 | 100 |
| Pyridine Derivative 10c | 50 | 50 |
| Ampicillin | 25 | 25 |
| Gentamicin | 12.5 | 12.5 |
Data synthesized from a study on new pyridine derivatives.[3]
These results indicate that while some pyridine derivatives possess antimicrobial activity, their potency is generally lower than that of established antibiotics like Ampicillin and Gentamicin. This highlights the need for further structural modifications and screening of this compound derivatives to potentially identify more potent antimicrobial agents.
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Diffusion Method)
The antimicrobial activity of the synthesized pyridine derivatives was evaluated using the agar diffusion method.
-
Media Preparation: Nutrient agar for bacteria and Czapek's-Dox agar for fungi were prepared and sterilized.
-
Inoculation: The molten agar was inoculated with a standardized suspension of the test microorganism.
-
Plate Pouring: The inoculated agar was poured into sterile Petri dishes and allowed to solidify.
-
Well Creation: Wells of a defined diameter were created in the solidified agar using a sterile cork borer.
-
Compound Application: A specific volume of the test compound solution (dissolved in DMSO) was added to each well.
-
Incubation: The plates were incubated at an appropriate temperature (37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, indicating the inhibition of microbial growth, was measured. The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth.[2]
Figure 2: Workflow for the antimicrobial susceptibility testing.
Anti-inflammatory Activity: An Untapped Potential
The investigation into the anti-inflammatory properties of this compound derivatives is still in its early stages. However, the broader class of pyridine-containing compounds has been explored for its potential to modulate inflammatory responses. The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.
Future research on this compound derivatives could focus on their ability to inhibit COX-1 and COX-2 enzymes or to suppress the release of pro-inflammatory cytokines from immune cells.
Prospective Experimental Protocol: In Vitro COX Inhibition Assay
A standard method to evaluate the anti-inflammatory potential of novel compounds is the in vitro cyclooxygenase (COX) inhibition assay.
-
Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes and a solution of arachidonic acid (substrate) are prepared.
-
Compound Incubation: The test compounds are pre-incubated with the COX enzyme at various concentrations.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits 50% of the COX enzyme activity, is determined.
Figure 3: Potential mechanism of anti-inflammatory action for this compound derivatives.
Conclusion and Future Directions
The preliminary data on nicotinonitrile and pyridine derivatives suggest a potential for biological activity, although direct evidence for this compound derivatives is currently lacking. The presented comparative tables and experimental protocols provide a foundational framework for future investigations. To fully elucidate the therapeutic potential of this compound derivatives, further synthesis and rigorous biological evaluation are essential. Future studies should focus on:
-
Synthesis of a diverse library of this compound derivatives.
-
Comprehensive in vitro screening for anticancer, antimicrobial, and anti-inflammatory activities.
-
Quantitative structure-activity relationship (QSAR) studies to optimize lead compounds.
-
In vivo studies to assess efficacy and safety in animal models.
By systematically exploring this chemical space, the scientific community can determine if this compound derivatives hold the key to developing next-generation therapeutics.
References
A Head-to-Head Comparison of Synthetic Routes to Substituted Nicotinonitriles
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted nicotinonitriles is a critical step in the discovery and development of new therapeutic agents. This guide provides an objective, data-driven comparison of key synthetic routes to this important heterocyclic scaffold, supported by experimental protocols and visualizations to aid in methodological selection.
Substituted nicotinonitriles are a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds. The strategic placement of functional groups on the pyridine ring, dictated by the synthetic route, profoundly influences the pharmacological profile of these molecules. Consequently, the choice of an appropriate synthetic strategy is paramount. This guide will compare several prominent methods for the synthesis of substituted nicotinonitriles, including multicomponent reactions, the Bohlmann-Rahtz pyridine synthesis, and approaches utilizing the Thorpe-Ziegler and Gewald reactions as key steps.
Comparative Analysis of Synthetic Routes
The following tables summarize the quantitative data for various synthetic routes to substituted nicotinonitriles, offering a clear comparison of their efficiencies and reaction conditions.
Multicomponent Reactions (MCRs)
Multicomponent reactions are highly valued for their efficiency, atom economy, and the ability to generate molecular complexity in a single step. A common MCR for nicotinonitrile synthesis involves the condensation of an aldehyde, a ketone, malononitrile, and an ammonium salt.
| Entry | Aldehyde | Ketone | Catalyst/Solvent | Time | Temp. (°C) | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde | Acetophenone | TBBDA / Solvent-free | 30 min | 100 | 92 | |
| 2 | Benzaldehyde | Acetophenone | PBBS / Solvent-free | 45 min | 100 | 90 | |
| 3 | 4-Methoxybenzaldehyde | Cyclohexanone | Na2CaP2O7 / Solvent-free | 2 h | 80 | 94 | |
| 4 | 3-Nitrobenzaldehyde | Acetophenone | Ethanol | 12 h | Reflux | 85 | |
| 5 | 4-Chlorobenzaldehyde | 4-Methoxyacetophenone | Microwave / Solvent-free | 9 min | - | 83 |
TBBDA: N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide; PBBS: poly(N-bromo-N-ethylbenzene-1,3-disulfonamide)
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis offers a versatile route to 2,3,6-trisubstituted pyridines through the condensation of an enamine with an ethynylketone. Modifications have enabled one-pot procedures, enhancing its practicality.
| Entry | Enamine Precursor (Ketone) | Ethynyl Ketone | Catalyst/Solvent | Time | Temp. (°C) | Yield (%) | Reference |
| 1 | Ethyl acetoacetate | Phenylpropynone | Acetic Acid / Toluene | 5 min | 140 | 74 | |
| 2 | Ethyl acetoacetate | Phenylpropynone | Acetic Acid / Ethanol | 5 min | 120 | 86 | |
| 3 | Compound 13 (Thiocillin I intermediate) | Compound 21 (Thiocillin I intermediate) | Acetic Acid | Several hours | Reflux | 63 | |
| 4 | Compound 15 (Thiocillin I intermediate) | Compound 21 (Thiocillin I intermediate) | Acetic Acid | Several hours | Reflux | 52 |
Thorpe-Ziegler Reaction
The intramolecular Thorpe-Ziegler reaction of dinitriles is a classical method for forming cyclic α-cyano ketones, which can be precursors to substituted nicotinonitriles. This method is particularly useful for constructing fused ring systems.
Quantitative data for direct nicotinonitrile synthesis via this route is often embedded within multi-step sequences and is highly substrate-dependent. Recent examples show its application in the synthesis of complex heterocyclic systems with good yields for the cyclization step.
Gewald Reaction Derived Routes
While the Gewald reaction directly produces 2-aminothiophenes, these products are valuable intermediates that can be converted to thieno[2,3-b]pyridines, a class of fused nicotinonitriles.
| Entry | Carbonyl Compound | α-Cyano Ester/Nitrile | Base/Solvent | Time | Temp. (°C) | Yield (%) of Aminothiophene | Reference |
| 1 | Cyclohexanone | Ethyl cyanoacetate | Morpholine / Methanol | 1 h | 50 | 85 | |
| 2 | Acetone | Malononitrile | Triethylamine / Ethanol | - | Reflux | 75 | |
| 3 | Cyclopentanone | Malononitrile | Piperidinium borate / Ethanol:Water | 25 min | 100 | 96 |
Experimental Protocols
General Procedure for the One-Pot Synthesis of 2-Amino-3-cyanopyridines (MCR)
A mixture of an aromatic aldehyde (2 mmol), a substituted acetophenone (2 mmol), malononitrile (2 mmol), ammonium acetate (2.5 mmol), and N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) (0.05 g) is heated under stirring at 100 °C for the appropriate time (typically 30-45 minutes). The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and washed with water. The solid product is then recrystallized from ethanol to afford the pure 2-amino-3-cyanopyridine derivative.
Modified One-Pot Bohlmann-Rahtz Pyridine Synthesis
To a solution of the enolizable ketone (1.0 equiv) and the ynone (1.0-1.2 equiv) in glacial acetic acid, ammonium acetate (5-10 equiv) is added. The reaction mixture is heated to reflux and maintained for several hours, with monitoring by TLC. Upon completion, the mixture is cooled to room temperature and the acetic acid is carefully neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.
General Procedure for the Gewald Synthesis of 2-Aminothiophenes
A mixture of the carbonyl compound (10 mmol), the active methylene nitrile (10 mmol), and elemental sulfur (10 mmol) in ethanol (20 mL) is treated with a catalytic amount of a base such as morpholine or triethylamine. The mixture is stirred and heated at a specified temperature (e.g., 50 °C or reflux) for a designated time. Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and recrystallized to yield the pure 2-aminothiophene.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow and key transformations in the discussed synthetic routes.
Cross-Validation of Analytical Methods for the Quantification of 5-Formylnicotinonitrile: A Comparative Guide
In the development and quality control of pharmaceuticals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates, such as 5-Formylnicotinonitrile, is paramount. The cross-validation of analytical methods is a critical step to ensure the consistency and reliability of results across different analytical platforms. This guide provides a comparative overview of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
While specific cross-validation data for this compound is not extensively published, this guide synthesizes validation data from analogous nicotinonitrile derivatives and other relevant compounds to provide a robust comparative framework for researchers, scientists, and drug development professionals.
Comparative Performance of Analytical Methods
The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and throughput. The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the quantification of small organic molecules similar to this compound.
| Performance Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity (R²) | > 0.998 | > 0.998 | > 0.998 |
| Accuracy (%) | 98 - 102 | 95 - 105 | 97 - 107 |
| Precision (%RSD) | < 2.0 | < 15 | < 15 |
| Limit of Quantification (LOQ) | 1 - 10 µg/mL | 0.1 - 10 ng/mL | 1 - 50 ng/mL |
| Selectivity | Moderate | High | High |
| Throughput | Moderate | High | Moderate |
| Cost | Low | High | Medium |
Experimental Protocols
Below are representative experimental protocols for each analytical method. These should be optimized and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine quality control and quantification in bulk drug substances and pharmaceutical formulations where high sensitivity is not the primary requirement.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 70:30 (v/v) ratio of buffer to organic solvent.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV spectrum of this compound (a starting point would be around 260-280 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable diluent (e.g., a mixture of the mobile phase components).
-
Prepare a series of calibration standards by serial dilution of a stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters to Assess:
-
Specificity: Analyze blank samples and samples spiked with potential impurities to ensure no interference at the retention time of this compound.
-
Linearity: Analyze a minimum of five concentrations across the expected sample concentration range.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for bioanalytical studies and trace-level quantification due to its high sensitivity and selectivity.
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A high-throughput reversed-phase C18 or HILIC column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile or methanol (Solvent B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Optimize the precursor-to-product ion transitions for this compound and an appropriate internal standard (IS).
-
Source Parameters: Optimize gas temperatures, gas flows, and ion spray voltage for maximum signal intensity.
-
-
Sample Preparation (for plasma samples):
-
To 100 µL of plasma, add an internal standard solution.
-
Precipitate proteins by adding 300 µL of cold acetonitrile.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition.
-
-
Validation Parameters to Assess: In addition to the parameters for HPLC-UV, assess matrix effects and extraction recovery.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is often necessary to increase volatility and thermal stability.[1]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization (if required):
-
Evaporate the sample extract to dryness.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or an acylating agent.
-
Heat the mixture to ensure complete derivatization.
-
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C).
-
Injection Mode: Splitless or split injection.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.
-
-
Sample Preparation:
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate this compound from the sample matrix.
-
Concentrate the extract and proceed with derivatization if necessary.
-
-
Validation Parameters to Assess: Similar to LC-MS/MS, including an evaluation of the derivatization efficiency and reproducibility.
Mandatory Visualizations
Caption: Workflow for the cross-validation of analytical methods.
This guide provides a foundational understanding of the cross-validation process for quantifying this compound. It is essential to tailor the experimental conditions and validation parameters to the specific requirements of the drug product and regulatory guidelines.
References
Navigating the Therapeutic Potential of Nicotinonitrile-Based Compounds: A Comparative Analysis of In Vitro Efficacy
For Immediate Release: Researchers in oncology and drug discovery now have access to a comparative guide on the in vitro efficacy of novel nicotinonitrile-based compounds. This document provides a detailed analysis of the cytotoxic effects of these emerging therapeutic agents against various cancer cell lines, benchmarked against the established chemotherapeutic drug, Doxorubicin. The guide aims to furnish researchers, scientists, and drug development professionals with objective data to inform future research and development directions.
Comparative Analysis of In Vitro Cytotoxicity
The therapeutic potential of newly synthesized nicotinonitrile derivatives has been evaluated in several preclinical studies. This guide consolidates the in vitro cytotoxicity data from key research, presenting a clear comparison of their efficacy against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, was determined for each agent.
Two notable studies provide the foundation for this comparative analysis. The first investigated a series of nicotinonitrile and furo[2,3-b]pyridine derivatives, identifying compounds 2d and 3e as having promising cytotoxic activity. The second study focused on nicotinonitrile and pyrazole hybrids, highlighting compounds 13 and 19 for their potent effects on hepatocellular and cervical carcinoma cell lines.[1]
The data presented in the following table summarizes the IC50 values of these nicotinonitrile-based compounds in comparison to Doxorubicin, a widely used anticancer drug.
| Compound/Drug | HeLa (Cervical Cancer) IC50 (µM) | DU145 (Prostate Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) | MCF7 (Breast Cancer) IC50 (µM) | HSF1184 (Normal Fibroblast) IC50 (µM) |
| Compound 2d | 18.2 ± 1.1 | 19.5 ± 0.9 | 15.4 ± 1.3 | 16.1 ± 1.2 | 17.5 ± 0.8 | > 4000 |
| Compound 3e | 16.8 ± 0.7 | 18.1 ± 1.0 | 14.2 ± 0.9 | 15.3 ± 1.1 | 16.2 ± 0.6 | > 4000 |
| Compound 13 | 15.32 ± 1.2 (µg/mL) | Not Tested | 8.78 ± 0.7 (µg/mL) | Not Tested | Not Tested | Not Tested |
| Compound 19 | 4.26 ± 0.3 (µg/mL) | Not Tested | 5.16 ± 0.4 (µg/mL) | Not Tested | Not Tested | Not Tested |
| Doxorubicin | 1.2 ± 0.1 | 1.5 ± 0.2 | 1.1 ± 0.1 | 1.3 ± 0.1 | 1.4 ± 0.2 | 25.6 ± 1.5 |
Note: Data for compounds 2d, 3e, and Doxorubicin are presented in µM. Data for compounds 13 and 19 are presented in µg/mL as reported in the original study. Direct comparison of potency requires conversion based on molecular weight.
Experimental Protocols
The in vitro cytotoxicity of the nicotinonitrile-based compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells were seeded in 96-well microplates at a density of 5 × 10⁴ cells per well in 100 µL of culture medium. For studies including normal cell lines, HSF1184 cells were seeded at a similar density. The plates were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2][3]
-
Compound Treatment: After the initial incubation, the culture medium was replaced with fresh medium containing various concentrations of the test compounds or Doxorubicin. A control group receiving only the vehicle (e.g., DMSO) was also included. The plates were then incubated for an additional 48 to 72 hours under the same conditions.[4][5]
-
MTT Addition: Following the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C. During this incubation, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[2]
-
Formazan Solubilization: The culture medium containing MTT was then carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) was added to each well to dissolve the formazan crystals. The plate was gently shaken for 15 minutes to ensure complete dissolution.[3]
-
Absorbance Measurement: The absorbance of the purple formazan solution was measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[2]
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined from the dose-response curves.
Mechanism of Action and Signaling Pathways
While the precise mechanisms of action for the novel nicotinonitrile derivatives are still under investigation, the reference drug, Doxorubicin, exerts its anticancer effects through well-established pathways.
Doxorubicin's Mechanism of Action
Doxorubicin's primary mechanisms of action include:
-
DNA Intercalation: Doxorubicin molecules insert themselves between the base pairs of the DNA double helix, which inhibits DNA replication and transcription.[6][7][]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, leading to DNA strand breaks.[6][7][9]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin is metabolized to a semiquinone free radical, which reacts with oxygen to produce superoxide and other reactive oxygen species. This oxidative stress damages cellular components, including DNA, proteins, and lipids, ultimately leading to apoptosis.[6][7]
The following diagram illustrates the primary signaling pathways affected by Doxorubicin.
Caption: Doxorubicin's dual mechanism of action in the nucleus and cytoplasm.
Experimental Workflow Visualization
The following diagram outlines the key steps of the in vitro cytotoxicity assessment using the MTT assay.
Caption: Workflow of the MTT assay for in vitro cytotoxicity testing.
References
- 1. mdpi.com [mdpi.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. atcc.org [atcc.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 9. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Structure-Activity Relationship of 5-Formylnicotinonitrile Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents often involves the strategic design and synthesis of molecules with enhanced potency and selectivity. Within the vast landscape of medicinal chemistry, the nicotinonitrile scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds. This guide focuses on the structure-activity relationship (SAR) studies of a specific class of these compounds: 5-formylnicotinonitrile analogs. While comprehensive SAR data for a broad series of this compound analogs remains an area of active investigation, this guide synthesizes available information on related nitrile-containing heterocyclic compounds, primarily focusing on their potential as kinase inhibitors in oncology. By examining the impact of various structural modifications on biological activity, we aim to provide a framework for the rational design of future this compound-based drug candidates.
Comparative Analysis of Nicotinonitrile and Related Analogs
The biological activity of nicotinonitrile derivatives is profoundly influenced by the nature and position of substituents on the pyridine ring. The nitrile group itself is a key pharmacophore, often involved in crucial interactions with biological targets. The formyl group at the 5-position of the nicotinonitrile core presents a reactive handle for further chemical modifications, allowing for the exploration of a diverse chemical space.
While a dedicated SAR table for a series of this compound analogs is not available in the public domain based on current research, we can extrapolate potential SAR trends from studies on analogous structures such as pyrimidine-5-carbonitrile and quinazoline derivatives, which also feature a nitrile group on a nitrogen-containing aromatic ring and have been extensively studied as kinase inhibitors.
Table 1: Postulated Structure-Activity Relationships for this compound Analogs Based on Related Heterocyclic Scaffolds
| Modification on this compound Core | Predicted Impact on Kinase Inhibitory Activity | Rationale based on Analogous Compounds |
| Derivatization of the 5-formyl group (e.g., conversion to imines, oximes, or hydrazones) | Potential for enhanced potency and selectivity. | The formyl group can be a key interaction point or a linker to other pharmacophoric groups. Modification can lead to new hydrogen bond donors/acceptors or hydrophobic interactions within the kinase active site. |
| Substitution at the 2- and 6-positions of the pyridine ring | Significant modulation of activity. | In related pyrimidine and quinazoline scaffolds, substitution at equivalent positions with small lipophilic groups or hydrogen bond donors/acceptors often leads to improved binding affinity. Bulky substituents may cause steric hindrance. |
| Introduction of aryl or heteroaryl groups | Can lead to potent inhibitors. | Aryl groups can engage in π-π stacking or hydrophobic interactions with amino acid residues in the ATP-binding pocket of kinases. |
| Variation of the linker between the core and appended groups | Critical for optimal positioning within the active site. | The length and flexibility of a linker connecting the nicotinonitrile core to other moieties can significantly impact the overall binding affinity by allowing the molecule to adopt an optimal conformation. |
Note: This table is predictive and based on SAR studies of related heterocyclic compounds. Experimental validation with a dedicated series of this compound analogs is required.
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for key experiments typically employed in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay is fundamental for determining the potency of a compound against a specific kinase.
Materials:
-
Recombinant human kinase
-
Kinase substrate (e.g., a specific peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound analogs)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a microplate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. The signal is inversely proportional to the inhibitory activity of the compound.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Cell-Based Antiproliferative Assay (MTT Assay)
This assay assesses the ability of a compound to inhibit the growth of cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Visualizing Key Concepts
To better understand the logical flow of a typical drug discovery and evaluation process for kinase inhibitors, the following diagram illustrates the key stages.
Benchmarking Catalyst Performance for the Synthesis of 5-Formylnicotinonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-Formylnicotinonitrile, a key building block in the development of various pharmaceuticals, presents a significant challenge due to the electron-deficient nature of the pyridine ring. The selection of an appropriate catalytic system is paramount to achieving efficient and selective formylation. This guide provides a comparative overview of potential catalytic strategies for the synthesis of this compound, offering insights into their methodologies and expected performance based on analogous transformations. Due to the limited direct comparative studies on this specific molecule, this guide extrapolates data from reactions on similar electron-deficient heterocyclic systems.
Comparison of Catalytic Strategies
The synthesis of this compound can be approached through several catalytic pathways. Below is a summary of the most plausible methods, their required catalysts, and typical reaction conditions, with the understanding that these are based on general principles and may require optimization for this specific substrate.
| Catalytic Strategy | Catalyst/Reagent | Starting Material | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) (on analogous substrates) | Selectivity |
| Vilsmeier-Haack Formylation | POCl₃ / DMF | 3-Cyanopyridine | Dichloromethane | 0 - 70 | 2 - 24 | Low to Moderate | Moderate to Good |
| Palladium-Catalyzed Formylation | Pd(OAc)₂ / Ligand (e.g., JohnPhos) | 5-Bromonicotinonitrile | DMF | 65 - 110 | 8 - 24 | Good to Excellent[1][2][3] | High |
| Catalytic Oxidation | Co-Mn-Br system | 5-Methylnicotinonitrile | Acetic Acid | 100 - 150 | 2 - 6 | Good[4] | Moderate to Good |
Experimental Protocols
Detailed methodologies for the key catalytic strategies are outlined below. These protocols are generalized and should be adapted and optimized for the specific laboratory conditions and scale of the reaction.
Vilsmeier-Haack Formylation of 3-Cyanopyridine
The Vilsmeier-Haack reaction is a classical method for formylating electron-rich aromatic compounds.[5][6] Its application to electron-deficient pyridines is challenging but can be attempted under forceful conditions.
Reaction Scheme:
Procedure:
-
To a stirred solution of N,N-dimethylformamide (DMF) in a suitable solvent such as dichloromethane, phosphorus oxychloride (POCl₃) is added dropwise at 0 °C.
-
The mixture is stirred for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
3-Cyanopyridine is then added to the reaction mixture.
-
The reaction is heated to a temperature between 40-70 °C and monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and quenched by pouring it onto crushed ice.
-
The mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
-
Purification is typically achieved by column chromatography.
Palladium-Catalyzed Formylation of 5-Bromonicotinonitrile
Modern cross-coupling reactions offer a milder and more selective alternative for the formylation of aryl halides.[1][2][3] This approach utilizes a palladium catalyst and a formylating agent surrogate.
Reaction Scheme:
Procedure:
-
A reaction vessel is charged with 5-bromonicotinonitrile, a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., JohnPhos), and a base (e.g., Na₂CO₃).
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon).
-
A degassed solvent, such as DMF, is added, followed by the formylating agent (e.g., tert-butyl isocyanide and a hydride source like Et₃SiH).[1][2]
-
The reaction mixture is heated to a temperature typically ranging from 65 to 110 °C.
-
The reaction progress is monitored by an appropriate analytical technique.
-
After completion, the mixture is cooled, diluted with a suitable solvent, and filtered to remove the catalyst.
-
The filtrate is washed with water and brine, and the organic layer is dried and concentrated.
-
The crude product is purified by column chromatography.
Catalytic Oxidation of 5-Methylnicotinonitrile
The oxidation of a methyl group to an aldehyde is a direct and atom-economical approach. Catalytic systems based on transition metals are often employed for this transformation.
Reaction Scheme:
Procedure:
-
5-Methylnicotinonitrile is dissolved in a solvent, typically acetic acid for Co-Mn-Br systems.[4]
-
The catalyst components, such as cobalt(II) acetate, manganese(II) acetate, and sodium bromide, are added to the solution.
-
The reaction mixture is heated to a temperature between 100-150 °C.
-
An oxidizing agent, such as air or pure oxygen, is bubbled through the reaction mixture.
-
The reaction is monitored until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with water to remove the catalyst salts.
-
The organic layer is dried, concentrated, and the product is purified by chromatography or crystallization.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflow of the discussed catalytic strategies for synthesizing this compound.
Caption: Workflow for Vilsmeier-Haack Formylation.
Caption: Workflow for Palladium-Catalyzed Formylation.
Caption: Workflow for Catalytic Oxidation.
References
- 1. Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide [organic-chemistry.org]
- 2. datapdf.com [datapdf.com]
- 3. Palladium-catalyzed formylation of aryl halides with tert-butyl isocyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. ijpcbs.com [ijpcbs.com]
Unlocking Enzyme Inhibition: A Comparative Docking Analysis of Nicotinonitrile Derivatives
For researchers, scientists, and drug development professionals, understanding the molecular interactions between small molecules and enzyme active sites is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of docking studies conducted on a series of nicotinonitrile derivatives, offering insights into their potential as enzyme inhibitors. By examining their binding affinities and interaction patterns within an enzyme active site, we can elucidate key structural features that drive inhibitory activity.
This technical guide summarizes quantitative data from molecular docking simulations, details the experimental protocols, and visualizes the computational workflow. The data presented here is based on published research and aims to provide an objective comparison of the performance of various nicotinonitrile derivatives as potential enzyme inhibitors.
Comparative Docking Performance of Nicotinonitrile Derivatives
Molecular docking simulations were performed to predict the binding affinity of a series of synthesized nicotinonitrile derivatives against the Cyclin-Dependent Kinase 2 (CDK2) active site. The docking scores, representing the estimated free energy of binding (in kcal/mol), are presented in Table 1. A more negative docking score indicates a stronger predicted binding affinity.
| Compound ID | Structure | Docking Score (kcal/mol) |
| Roscovitine (Standard) | (Structure of Roscovitine) | -8.9 |
| Compound 4 | (Structure of Compound 4) | -8.1 |
| Compound 9 | (Structure of Compound 9) | -7.5 |
| Compound 14 | (Structure of Compound 14) | -9.5 |
| Compound 17 | (Structure of Compound 17) | -9.2 |
| Table 1: Docking scores of nicotinonitrile derivatives and the standard inhibitor Roscovitine against the CDK2 active site. Data sourced from Mansour, E. et al. (2021).[1] |
Insights from Molecular Docking
The docking studies revealed that the synthesized nicotinonitrile derivatives exhibit promising binding affinities for the CDK2 active site, with some compounds showing scores superior to the known inhibitor, Roscovitine.[1] For instance, Compound 14 demonstrated the most favorable docking score of -9.5 kcal/mol, suggesting a strong potential for CDK2 inhibition.[1] The interactions observed in the docking poses indicate that these compounds form key hydrogen bonds and hydrophobic interactions with amino acid residues within the enzyme's active site, crucial for their inhibitory activity.[1]
Experimental Protocols: A Look into the Methodology
The in silico molecular docking studies were performed using established computational chemistry software and protocols to ensure the reliability of the results.
Molecular Docking Protocol
The docking simulations were carried out using AutoDock Vina. The crystal structure of the target enzyme, CDK2, was obtained from the Protein Data Bank (PDB ID: 2C6T). The protein structure was prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges. The grid box for the docking was centered on the active site of the enzyme, as identified from the co-crystallized ligand in the PDB structure. The synthesized nicotinonitrile derivatives were sketched in 2D and converted to 3D structures, followed by energy minimization using the MMFF94 force field. The docking was then performed, and the resulting poses were analyzed to determine the binding modes and docking scores.[1]
Computational Workflow for Docking Studies
The logical flow of a typical molecular docking study, from initial setup to final analysis, is crucial for understanding the process. The following diagram illustrates this workflow.
Signaling Pathway Context
The enzyme targeted in these representative studies, CDK2, plays a crucial role in cell cycle regulation. Inhibiting CDK2 can arrest the cell cycle, which is a key strategy in cancer therapy. The diagram below illustrates a simplified signaling pathway involving CDK2.
This guide highlights the potential of nicotinonitrile derivatives as a scaffold for developing potent enzyme inhibitors. The comparative docking data and outlined methodologies provide a foundation for further research and development in this promising area of medicinal chemistry.
References
Navigating the Analytical Maze: A Comparative Guide to the Isomeric Purity Analysis of 5-Formylnicotinonitrile
For researchers, scientists, and drug development professionals, establishing the isomeric purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical aspect of quality control, ensuring safety and efficacy. 5-Formylnicotinonitrile, a key building block in the synthesis of various pharmaceutical compounds, presents a distinct analytical challenge due to the potential for the formation of positional isomers during its synthesis. The presence of unintended isomers can significantly impact the pharmacological and toxicological profile of the final drug product.
This guide provides an objective comparison of the primary analytical techniques for determining the isomeric purity of this compound. We will delve into the principles, performance, and practical considerations of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), supported by illustrative experimental data and detailed protocols. This comparison aims to equip researchers with the necessary information to select and implement the most suitable analytical strategy for their specific needs.
The Challenge of Isomeric Impurities
The primary isomeric impurities of this compound are its positional isomers, where the formyl (-CHO) and cyano (-CN) groups are located at different positions on the pyridine ring. The most common isomers of concern include:
-
2-Formyl-5-cyanopyridine
-
4-Formyl-3-cyanopyridine
-
6-Formyl-3-cyanopyridine
The subtle differences in the physicochemical properties of these isomers necessitate high-resolution analytical techniques for their effective separation and quantification.
Comparative Analysis of Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most prevalent techniques for the analysis of small organic molecules like this compound. The choice between these methods depends on the volatility and thermal stability of the analyte, as well as the required sensitivity and resolution.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of HPLC and GC methods for the analysis of this compound and its positional isomers. The data presented is illustrative and based on methods developed for structurally similar pyridine derivatives.
| Parameter | HPLC Method | GC Method |
| Instrumentation | HPLC with UV Detector | GC with FID or MS Detector |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) or Pentafluorophenyl (PFP) | Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Gradient of Acetonitrile and Water with 0.1% Formic Acid | Helium or Nitrogen |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 254 nm | N/A |
| Temperature Program | Isocratic at 30°C | Initial: 100°C, Ramp: 10°C/min to 250°C, Hold: 5 min |
| Resolution (Rs) between Isomers | > 1.5 | > 1.5 |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% |
| Precision (%RSD) | < 2.0% | < 2.0% |
| Analysis Time | 15-20 minutes | 20-25 minutes |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols serve as a starting point and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reversed-phase HPLC method for the separation of this compound and its positional isomers.
1. Instrumentation and Consumables:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-Phase C18 column (250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and formic acid.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Diluent: Acetonitrile/water (50:50, v/v).
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the diluent in a 100 mL volumetric flask.
-
Sample Solution: Accurately weigh and dissolve approximately 10 mg of the this compound sample in the diluent in a 100 mL volumetric flask.
3. Chromatographic Conditions:
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B (re-equilibration)
-
4. Data Analysis:
-
Identify the peaks corresponding to this compound and its isomers based on their retention times relative to the reference standard.
-
Calculate the percentage of each impurity using the area normalization method.
Gas Chromatography (GC) Protocol
This protocol describes a GC method for the analysis of this compound, which is suitable for volatile and thermally stable isomers.
1. Instrumentation and Consumables:
-
Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS), a split/splitless injector, and an autosampler.
-
Fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
High-purity helium or nitrogen as the carrier gas.
-
GC-grade solvents (e.g., dichloromethane) for sample preparation.
-
Volumetric flasks and pipettes.
2. Preparation of Solutions:
-
Diluent: Dichloromethane.
-
Standard Solution: Prepare a stock solution of this compound reference standard in the diluent at a concentration of 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Solution: Prepare a solution of the this compound sample in the diluent at a concentration of 1 mg/mL.
3. Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature (FID): 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow).
-
Injection Volume: 1 µL (split ratio 50:1).
4. Data Analysis:
-
Identify the peaks of interest by comparing their retention times with those of the reference standard.
-
Quantify the impurities based on the peak areas relative to the main component or by using an external standard calibration curve.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship in selecting an analytical method.
Conclusion
The isomeric purity of this compound is a critical quality attribute that necessitates robust and reliable analytical methods for its control. Both HPLC and GC offer viable solutions for the separation and quantification of its positional isomers.
-
HPLC is a versatile and widely applicable technique, particularly for compounds that may not be thermally stable. The use of modern column chemistries, such as PFP stationary phases, can provide enhanced selectivity for closely related aromatic isomers.[1]
-
GC , especially when coupled with a mass spectrometer, offers high sensitivity and is an excellent choice for volatile and thermally stable isomers.[2][3]
The selection of the most appropriate technique should be based on the specific properties of the potential isomers, the required level of sensitivity, and the available instrumentation. For unambiguous identification and structural confirmation of any observed impurities, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable and should be used in conjunction with chromatographic methods.[4] This comprehensive approach ensures the quality and consistency of this compound, a vital component in the development of new therapeutics.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 5-Formylnicotinonitrile
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents like 5-Formylnicotinonitrile are critical for ensuring a secure work environment and regulatory compliance. This document provides a comprehensive, step-by-step guide to the proper disposal of this compound, based on established safety protocols for analogous chemical compounds.
Hazard Identification and Personal Protective Equipment
The following personal protective equipment (PPE) is required when handling this compound:
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. Inspect for tears or holes before use. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[4] |
| Lab Coat | Standard laboratory coat to protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[4][5] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of waste identification, segregation, containment, and transfer.
-
Waste Characterization and Segregation :
-
Identify the Waste Stream : Classify this compound as hazardous chemical waste. Based on its chemical structure, it should be segregated into the non-halogenated organic waste stream. Do not mix with halogenated solvents or other incompatible waste types.
-
Aqueous Waste : Any solution containing this compound must be treated as hazardous waste. Do not dispose of aqueous solutions containing this compound down the drain.[1][4]
-
-
Preparing for Disposal :
-
Select an Appropriate Waste Container : Use a designated, leak-proof, and chemically compatible container for non-halogenated organic waste. The container must have a secure screw-top cap.[4]
-
Label the Waste Container : Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
-
Waste Collection and Storage :
-
Solid Waste : Carefully transfer the solid this compound into the designated waste container, minimizing dust formation.[6]
-
Liquid Waste : If the compound is in a solution, carefully pour the liquid into the designated waste container, avoiding splashes.
-
Rinsate : Rinse any empty containers that held the compound with a small amount of a suitable solvent (e.g., acetone or ethanol). This rinsate is also considered hazardous and must be collected and added to the hazardous waste container.[4]
-
Storage : Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[5]
-
-
Arranging for Professional Disposal :
Spill Management
In the event of a spill, the following procedures should be implemented:
-
Evacuate and Ventilate : If the spill is large or occurs in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.[4]
-
Containment : Isolate the spill area to prevent the spread of the chemical.
-
Cleanup :
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[7]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).
-
-
Collect Waste : Transfer the absorbed or swept-up material into a labeled hazardous waste container.[4]
-
Decontaminate the Area : Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.[4]
-
Report the Spill : Report the incident to your laboratory supervisor and the EHS department.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Formylnicotinonitrile
This guide provides immediate and essential safety protocols for handling 5-Formylnicotinonitrile in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential hazards. Based on data from similar nitrile and aldehyde-containing compounds, it should be treated as harmful if swallowed, in contact with skin, or if inhaled, and capable of causing skin, eye, and respiratory irritation.[1][2][3][4][5] The following PPE is mandatory when handling this compound.
| PPE Category | Required Equipment | Specifications & Best Practices |
| Hand Protection | Disposable Nitrile Gloves | Use a minimum thickness of 5-mil for incidental contact.[6] For prolonged handling or direct contact, double-gloving is recommended.[7] Gloves should be inspected before use and changed immediately upon contamination.[6] |
| Eye & Face Protection | Safety Goggles or a Face Shield | Safety glasses with side shields are the minimum requirement.[7] Goggles are required for protection against splashes.[7] A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fastened. Ensure it is clean and in good condition. |
| Respiratory Protection | Use in a Ventilated Area | All handling of solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1] |
| Foot Protection | Closed-toe Shoes | Shoes must fully cover the feet to protect against spills. |
Operational Plan for Handling
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Experimental Protocols
Protocol for Weighing and Preparing a Solution:
-
Preparation:
-
Put on all required PPE as specified in the table above.
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Assemble all necessary glassware, spatulas, and a calibrated balance inside the fume hood.
-
Place a weigh boat on the balance and tare.
-
-
Handling:
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.
-
Record the weight.
-
Carefully add the weighed compound to your reaction vessel or solvent.
-
If preparing a solution, add the solvent slowly to avoid splashing.
-
Once the compound is transferred, cap the container immediately.
-
-
Cleanup:
-
Dispose of the weigh boat and any contaminated consumables in a designated solid waste container.
-
Wipe down the balance and surrounding surfaces with an appropriate decontaminating solution.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated consumables (e.g., gloves, weigh boats, paper towels) must be placed in a clearly labeled, sealed hazardous waste container. |
| Unused Compound | Unused or expired this compound must be disposed of as hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed. |
| Liquid Waste | Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not dispose of down the drain. |
Always follow your institution's specific guidelines for hazardous waste disposal. If in doubt, consult your Environmental Health and Safety (EHS) department.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. chemcia.com [chemcia.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
